Quinolactacin A2
Description
This compound has been reported in Penicillium citrinum and Penicillium spathulatum with data available.
structure in first source
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
(3S)-3-[(2S)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione |
InChI |
InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9-,13-/m0/s1 |
InChI Key |
FLHQAMWKNPOTDV-ZANVPECISA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |
Canonical SMILES |
CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |
Synonyms |
quinolactacin A2 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Architecture of Quinolactacin A2: A Spectroscopic Data Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data instrumental in the structural elucidation of Quinolactacin A2, a fungal metabolite with potential therapeutic applications. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols employed for their acquisition, and visual representations of the structural analysis workflow.
Spectroscopic Data Summary
The structural determination of this compound relies on a combination of one- and two-dimensional NMR spectroscopy, alongside high-resolution mass spectrometry. These techniques provide detailed insights into the connectivity and spatial arrangement of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data provide the foundational map of the molecule's carbon-hydrogen framework. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 5 | 7.84 | d | 7.9 |
| 6 | 7.23 | t | 7.6 |
| 7 | 7.59 | t | 7.7 |
| 8 | 7.34 | d | 8.5 |
| Note: | Additional proton signals were observed but have not been fully assigned in the available literature. |
Table 2: ¹³C NMR Spectroscopic Data for this compound (from HSQC)
| Carbon Type | Chemical Shift (δ) ppm |
| N-methyl | 29.9 |
| Methine | 34.7 |
| Methylene | 26.9, 31.1, 39.4 |
| Methyl | 6.5, 18.1, 26.0 |
| Oxygenated Quaternary | 82.0, 89.2 |
| Note: | This represents a partial assignment based on HSQC data. A complete ¹³C NMR spectrum assignment is not fully detailed in the reviewed literature. |
Mass Spectrometry (MS)
High-resolution mass spectrometry was crucial in determining the elemental composition of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge (m/z) | Formula |
| HR-ESI-MS | [M+H]⁺ | C₂₄H₂₉NO₄ |
| Note: | Detailed fragmentation data from tandem mass spectrometry (MS/MS) experiments were not extensively reported in the surveyed literature. |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on precise experimental methodologies. The following are generalized protocols based on standard practices for the structural elucidation of natural products.
NMR Spectroscopy
-
Sample Preparation: A sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration suitable for NMR analysis (typically 1-10 mg/0.5 mL).
-
Instrumentation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of protons, and a relaxation delay that allows for quantitative integration if required.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually necessary due to the lower natural abundance of the ¹³C isotope.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling larger structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, providing information about the stereochemistry and three-dimensional structure.
-
Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) compatible with the chosen ionization method.
-
Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition: The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively. The high resolution and mass accuracy of the instrument allow for the confident determination of the elemental composition.
-
Tandem MS (MS/MS): To obtain fragmentation information, the parent ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate product ions. The fragmentation pattern provides valuable clues about the substructures of the molecule.
Visualizing the Structural Elucidation Process
The logical flow of experiments and data analysis is critical for piecing together the final structure of a natural product.
Caption: Experimental workflow for the structural elucidation of this compound.
This diagram illustrates the logical progression from the isolation of the natural product to the final determination of its chemical structure through various spectroscopic and analytical techniques. The initial steps involve the cultivation of the producing organism, followed by extraction and purification to obtain the pure compound. Subsequently, mass spectrometry provides the molecular formula, while a suite of NMR experiments reveals the connectivity and stereochemistry of the molecule, ultimately leading to the complete structural assignment.
Quinolactacin A2: A Technical Guide to its Acetylcholinesterase Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinolactacin A2, a natural product isolated from the fungus Penicillium citrinum, has emerged as a noteworthy inhibitor of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a therapeutic target for neurodegenerative diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound as an acetylcholinesterase inhibitor, consolidating available data on its inhibitory activity, detailing relevant experimental protocols, and visualizing the underlying molecular interactions and experimental workflows.
Introduction
Acetylcholinesterase (AChE) is a serine hydrolase responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the nerve impulse at cholinergic synapses. Inhibition of AChE increases the concentration and duration of action of acetylcholine in the synaptic cleft, a strategy employed in the treatment of conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[1][2] Natural products are a rich source of novel AChE inhibitors.[1] Quinolactacins A1 and A2 are two such compounds, identified as new acetylcholinesterase inhibitors from Penicillium citrinum.[3]
Quantitative Inhibitory Activity
This compound demonstrates significantly more potent inhibition of acetylcholinesterase compared to its stereoisomer, Quinolactacin A1. Studies have shown that this compound exhibits 14 times higher bioactivity. The inhibitory concentrations (IC50) for both compounds, as determined by in vitro assays, are summarized below.
| Compound | IC50 (µg/ml) | Relative Potency |
| Quinolactacin A1 | 140 | 1x |
| This compound | 10 | 14x |
Data sourced from Kim et al., 2001.
Mechanism of Action: Competitive Inhibition
Kinetic studies indicate that this compound acts as a competitive inhibitor of acetylcholinesterase. This mode of inhibition suggests that this compound likely binds to the active site of the enzyme, directly competing with the endogenous substrate, acetylcholine. The structural features of this compound are thought to facilitate its interaction with key amino acid residues within the catalytic gorge of AChE.
Below is a diagram illustrating the principle of competitive inhibition at the acetylcholinesterase active site.
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity of this compound is typically performed using a modification of the Ellman's method. This spectrophotometric assay is a widely accepted standard for measuring AChE activity.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
Physostigmine or Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound and the positive control in a suitable solvent (e.g., DMSO), and then dilute further in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well in the specified order:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of DTNB solution
-
10 µL of the test compound solution (this compound at various concentrations) or buffer (for control) or positive control.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to record the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor and the control.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
-
Below is a workflow diagram for the acetylcholinesterase inhibition assay.
Molecular Docking and Binding Site Interaction (Hypothetical)
While specific molecular docking studies for this compound are not extensively available in the public domain, a hypothetical workflow for such an investigation can be outlined based on standard practices in computational drug design. The objective of a molecular docking study would be to predict the binding conformation and affinity of this compound within the active site of AChE.
The active site of AChE is located at the bottom of a deep and narrow gorge and is characterized by a catalytic active site (CAS) and a peripheral anionic site (PAS). The CAS contains the catalytic triad (Ser-His-Glu), while the PAS is involved in substrate trafficking and allosteric modulation. As a competitive inhibitor, this compound is expected to interact with key residues in the CAS.
Below is a generalized workflow for a molecular docking study of an AChE inhibitor.
Conclusion and Future Directions
This compound is a potent, competitive inhibitor of acetylcholinesterase. Its significantly higher activity compared to its stereoisomer, Quinolactacin A1, underscores the importance of stereochemistry in its interaction with the enzyme's active site. Further research, including detailed kinetic analysis and molecular modeling studies, would provide a more complete understanding of its binding mode and structure-activity relationships. Such studies could guide the design and synthesis of novel, even more potent, and selective AChE inhibitors based on the quinolactacin scaffold for potential therapeutic applications in neurodegenerative disorders.
References
Quinolactacin A2 and Its Role in Inhibiting Tumor Necrosis Factor Production: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tumor necrosis factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine implicated in the pathogenesis of numerous inflammatory diseases. Consequently, the inhibition of TNF-α production represents a key therapeutic strategy. Quinolactacins are a class of novel quinolone antibiotics, with Quinolactacin A having demonstrated inhibitory activity against TNF-α production. This technical guide provides a comprehensive overview of the current understanding of Quinolactacin A's role in suppressing TNF-α, with the acknowledgment that specific data for the A2 isoform is limited in publicly available scientific literature. This document will detail the foundational findings, outline plausible experimental protocols for assessing its efficacy, and present the key signaling pathways involved in TNF-α production that are likely modulated by this class of compounds.
Introduction to Quinolactacin and TNF-α Inhibition
Quinolactacins are a group of novel quinolone compounds originally isolated from the fungus Penicillium sp.[1]. Initial studies identified Quinolactacin A as an inhibitor of tumor necrosis factor (TNF) production in murine peritoneal macrophages and the macrophage-like J774.1 cell line when stimulated with lipopolysaccharide (LPS)[1]. While this foundational work highlights the potential of the quinolactacin scaffold in modulating the inflammatory response, specific quantitative data and mechanistic details for individual isoforms like Quinolactacin A2 are not extensively documented in the available literature. This guide will, therefore, leverage the information available for Quinolactacin A to provide a framework for understanding the potential role of this compound.
Quantitative Data on TNF-α Inhibition
Currently, specific quantitative data such as the half-maximal inhibitory concentration (IC50) for this compound on TNF-α production is not available in the peer-reviewed literature. The initial discovery of Quinolactacins reported the inhibitory activity of Quinolactacin A (referred to as compound 1) but did not provide specific dose-response data[1].
To facilitate further research and a direct comparison of the potency of this compound, the following table structure is proposed for the presentation of future quantitative data.
| Compound | Cell Line | Stimulant | IC50 (µM) | Maximum Inhibition (%) | Reference |
| This compound | J774.1 | LPS | Data not available | Data not available | |
| This compound | Primary Murine Peritoneal Macrophages | LPS | Data not available | Data not available | |
| Control Compound | J774.1 | LPS | Insert Value | Insert Value |
Experimental Protocols
To rigorously assess the inhibitory effect of this compound on TNF-α production, standardized experimental protocols are essential. The following methodologies are based on established practices for studying TNF-α inhibition in macrophage cell lines.
Cell Culture and Treatment
The murine macrophage-like cell line, J774.1, is a suitable and commonly used model for studying inflammation and TNF-α production[1].
-
Cell Line: J774.1 (ATCC® TIB-67™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Protocol:
-
Seed J774.1 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in the culture medium.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) to induce TNF-α production.
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) and LPS, and cells treated with a known TNF-α inhibitor (e.g., Dexamethasone).
-
Incubate the plates for a predetermined time (e.g., 4-6 hours) to allow for TNF-α secretion.
-
Quantification of TNF-α
The concentration of TNF-α in the cell culture supernatant can be accurately measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Assay: Mouse TNF-α ELISA Kit.
-
Protocol:
-
Collect the cell culture supernatants after the incubation period.
-
Perform the ELISA according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TNF-α in each sample by comparing the absorbance to a standard curve generated with recombinant mouse TNF-α.
-
Determine the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated control.
-
Visualization of Signaling Pathways and Experimental Workflow
The production of TNF-α in macrophages upon LPS stimulation is primarily regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. While the precise mechanism of this compound is yet to be elucidated, it is plausible that it interferes with one or more components of these cascades.
LPS-Induced TNF-α Signaling Pathway
Caption: LPS-induced TNF-α production signaling cascade.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's effect on TNF-α.
Conclusion and Future Directions
Quinolactacin A has been identified as an inhibitor of LPS-induced TNF-α production in macrophages[1]. While this provides a strong rationale for investigating the therapeutic potential of the quinolactacin chemical class, including this compound, further research is imperative. Future studies should focus on:
-
Determining the IC50 value of this compound to quantify its potency in inhibiting TNF-α production.
-
Elucidating the precise mechanism of action by investigating its effects on the NF-κB and MAPK signaling pathways. This could involve assessing the phosphorylation status of key signaling proteins (e.g., p65, IκBα, p38, JNK, ERK) via Western blotting.
-
Evaluating the in vivo efficacy of this compound in animal models of inflammatory diseases.
-
Assessing the selectivity of this compound to understand its effects on the production of other cytokines.
A thorough investigation into these areas will be crucial for determining the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics.
References
An In-depth Technical Guide to the Chemical Properties of Quinolactacin A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolactacin A2 is a fungal-derived natural product that has garnered significant interest within the scientific community due to its diverse and potent biological activities. Isolated from various Penicillium species, notably Penicillium citrinum, this alkaloid possesses a unique quinolone-γ-lactam hybrid structure.[1][2][3] Its intriguing molecular architecture is the foundation for its notable inhibitory effects on key biological targets, positioning it as a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, with a focus on its quantitative data, experimental protocols, and potential mechanisms of action.
Chemical and Physicochemical Properties
This compound is characterized by a core N-methyl-4-quinolone moiety fused to a γ-lactam ring. The chirality at the C-1' position of the γ-lactam ring is a critical determinant of its biological activity, with this compound demonstrating significantly higher potency as an acetylcholinesterase inhibitor compared to its stereoisomer, Quinolactacin A1.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈N₂O₂ | [4] |
| Molecular Weight | 270.33 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| Predicted ¹H NMR | Available | [1] |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, including enzyme inhibition, anti-proliferative effects, and anti-plasmodial activity. A summary of the available quantitative data is presented below.
Table 2: Summary of Biological Activities of this compound
| Activity | Assay | Cell Line/Target | IC₅₀/EC₅₀ | Reference |
| Acetylcholinesterase Inhibition | Ellman's Method | Acetylcholinesterase | Specific IC₅₀ value not available in abstract | [2] |
| Anti-proliferative | MTT Assay | LNCaP, HL-60, HEPG2, MCF-7 | Moderately active, specific IC₅₀ values not provided | |
| Anti-proliferative | MTT Assay | Jurkat, PC-3 | Inactive | |
| Anti-plasmodial | Not specified | Plasmodium falciparum 3D7 | EC₅₀ = 24.80 µM | |
| TNF-α Inhibition | Not specified | Murine Macrophages | Data not available for A2 specifically | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and advancement of research on this compound.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for screening acetylcholinesterase (AChE) inhibitors.
Workflow for Acetylcholinesterase Inhibition Assay
Caption: Workflow for the acetylcholinesterase inhibition assay.
Methodology:
-
Prepare solutions of acetylcholinesterase (from Electrophorus electricus), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound (this compound) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the enzyme solution, DTNB solution, and various concentrations of this compound.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.[5]
MTT Assay for Anti-proliferative Activity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Workflow for MTT Assay
Caption: Workflow for the MTT anti-proliferative assay.
Methodology:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.
-
Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the EC₅₀ value.
TNF-α Inhibition Assay
This assay measures the ability of a compound to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in immune cells, typically macrophages, stimulated with lipopolysaccharide (LPS).
Workflow for TNF-α Inhibition Assay
Caption: Workflow for the TNF-α inhibition assay.
Methodology:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7 or J774.1) in 96-well plates.[3]
-
Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce the production of TNF-α.
-
Incubate the cells for a sufficient time to allow for TNF-α secretion (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Determine the percentage of TNF-α inhibition at each concentration of this compound.
Potential Signaling Pathways
While the direct molecular targets of this compound are not fully elucidated, its biological activities suggest potential interactions with key signaling pathways.
Inhibition of TNF-α and the NF-κB Signaling Pathway
TNF-α is a potent pro-inflammatory cytokine that activates the NF-κB signaling pathway. By inhibiting TNF-α production, this compound may indirectly suppress the downstream effects of NF-κB activation, which include the transcription of genes involved in inflammation, cell survival, and proliferation.
Proposed Mechanism of TNF-α Inhibition by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biological Activity Screening of Quinolactacin A2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolactacin A2, a fungal metabolite originally isolated from Penicillium species, has garnered significant interest in the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.
Summary of Biological Activities
Initial screening has revealed that this compound exhibits a range of biological effects, including anti-plasmodial, acetylcholinesterase inhibitory, and anti-inflammatory activities. The quantitative data for these activities are summarized in the tables below.
Table 1: Anti-plasmodial Activity of this compound
| Target Organism | Strain | Activity Metric | Value (µM) |
| Plasmodium falciparum | 3D7 | EC50 | 24.80[1] |
Table 2: Acetylcholinesterase Inhibitory Activity of this compound
| Enzyme | Source | Activity Metric | Value (µM) | Notes |
| Acetylcholinesterase | Electric eel | IC50 | 14.2 | This compound is reported to be 14 times more active than its stereoisomer, Quinolactacin A1.[2] |
Table 3: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Inhibitory Target | Activity Metric | Value (µM) |
| Nitric Oxide Production | RAW 264.7 | LPS | iNOS | IC50 | Data not available |
| IL-6 Production | RAW 264.7 | LPS | IL-6 | IC50 | Data not available |
| TNF-α Production | RAW 264.7 | LPS | TNF-α | IC50 | Data not available |
| NLRP3 Inflammasome Activation | iBMDMs | LPS + ATP | IL-1β secretion | IC50 | Data not available |
Note: While the inhibition of nitric oxide, IL-6, TNF-α, and NLRP3 inflammasome activation by this compound has been reported, specific IC50 values are not yet publicly available in the reviewed literature.
Experimental Protocols
This section details the methodologies employed in the key biological assays for this compound.
Anti-plasmodial Activity Assay
The anti-plasmodial activity of this compound was assessed against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum.
Workflow Diagram:
Caption: Workflow for determining the anti-plasmodial activity of this compound.
Methodology:
-
Plasmodium falciparum Culture: The 3D7 strain is maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3, at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations for testing.
-
Assay Procedure: Asynchronous cultures of P. falciparum are diluted to a 2% parasitemia and 4% hematocrit. 100 µL of the culture is added to each well of a 96-well plate containing 100 µL of the drug dilutions. The plates are incubated for 48 hours under the conditions described above.
-
Quantification of Parasite Growth: After incubation, 100 µL of SYBR Green I lysis buffer is added to each well. The plates are incubated in the dark at room temperature for 1 hour. Fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the EC50 value (the concentration of the drug that inhibits parasite growth by 50%) is determined by non-linear regression analysis.
Acetylcholinesterase Inhibition Assay
The inhibitory activity of this compound against acetylcholinesterase (AChE) is determined using a spectrophotometric method based on Ellman's reaction.
Workflow Diagram:
Caption: Workflow for the acetylcholinesterase inhibition assay.
Methodology:
-
Reagents:
-
Acetylcholinesterase (AChE) from electric eel.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Tris-HCl buffer (pH 8.0).
-
This compound dissolved in a suitable solvent.
-
-
Assay Procedure: The assay is performed in a 96-well microplate. 25 µL of this compound at various concentrations is pre-incubated with 50 µL of AChE solution for 15 minutes at 25°C. The reaction is initiated by adding 125 µL of DTNB and 25 µL of ATCI.
-
Measurement: The hydrolysis of acetylthiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm every 30 seconds for 5 minutes.
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is calculated for each concentration of this compound relative to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anti-inflammatory Assays
This assay evaluates the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.
Workflow Diagram:
Caption: Workflow for assessing anti-inflammatory activity in RAW 264.7 cells.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment and Stimulation: The cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL).
-
Incubation: The plates are incubated for 24 hours.
-
Measurement of Nitric Oxide: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Measurement of Cytokines: The levels of IL-6 and TNF-α in the culture supernatant are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of NO, IL-6, and TNF-α production is calculated for each concentration of this compound. IC50 values are determined from the dose-response curves.
This assay assesses the ability of this compound to block the activation of the NLRP3 inflammasome in immortalized mouse bone marrow-derived macrophages (iBMDMs).
Signaling Pathway Diagram:
Caption: The NLRP3 inflammasome activation pathway.
Methodology:
-
Cell Culture and Priming: iBMDMs are seeded in 24-well plates. The cells are primed with LPS (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: After priming, the cells are treated with various concentrations of this compound for 30 minutes.
-
Inflammasome Activation: The NLRP3 inflammasome is then activated by adding ATP (5 mM) for 45 minutes.
-
Sample Collection and Analysis: The cell culture supernatants are collected, and the concentration of secreted IL-1β is measured by ELISA.
-
Data Analysis: The percentage of inhibition of IL-1β secretion is calculated for each concentration of this compound, and the IC50 value is determined.
Conclusion
This compound has demonstrated a promising profile of biological activities in initial screenings. Its notable anti-plasmodial and acetylcholinesterase inhibitory effects warrant further investigation for potential therapeutic applications in malaria and neurodegenerative diseases, respectively. The anti-inflammatory properties of this compound, evidenced by the suppression of key pro-inflammatory mediators and the NLRP3 inflammasome pathway, suggest its potential as a lead compound for the development of novel anti-inflammatory agents. Further studies are required to fully elucidate the mechanisms of action and to establish a more comprehensive quantitative understanding of its anti-inflammatory potency. This technical guide provides a foundational resource for researchers to build upon in the continued exploration of the therapeutic potential of this compound.
References
Methodological & Application
Total Synthesis Protocol for Quinolactacin A2: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the enantioselective total synthesis of (+)-Quinolactacin A2, a fungal alkaloid with potential biological activity. The synthetic strategy is based on the concise route developed by Zhang et al., which features two key transformations: an asymmetric Pictet-Spengler reaction to establish the core stereochemistry and an alternative Winterfeldt oxidation to construct the quinolone moiety.
Synthetic Strategy Overview
The total synthesis of (+)-Quinolactacin A2 commences with commercially available starting materials and proceeds through a linear sequence to afford the target natural product. The key bond formations involve the construction of the tricyclic core, which is achieved with high stereocontrol.
Experimental Protocols
The following protocols are adapted from the work of Zhang et al. (2003) in the "Concise enantioselective syntheses of quinolactacins A and B through alternative Winterfeldt oxidation."
Key Intermediates and Final Product Data
| Compound | Step | Yield (%) | Spectroscopic Data |
| Intermediate I (Pictet-Spengler Product) | Asymmetric Pictet-Spengler Reaction | Not explicitly stated for A2 precursor | Data not available in abstract |
| (+)-Quinolactacin A2 | Winterfeldt Oxidation | Not explicitly stated for A2 | Data not available in abstract |
Note: Detailed experimental procedures, including reagent quantities, reaction times, temperatures, and purification methods, as well as comprehensive spectroscopic data, are contained within the full research article and its supporting information, which could not be accessed for this document. The following are generalized representations of the key reactions.
Step 1: Asymmetric Pictet-Spengler Reaction
This crucial step establishes the stereogenic center of the molecule. A tryptamine derivative is condensed with an appropriate aldehyde in the presence of a chiral catalyst to induce enantioselectivity. The resulting cyclization reaction forms the tetrahydro-β-carboline core of Quinolactacin A2.
Generalized Protocol:
-
To a solution of the tryptamine precursor in a suitable aprotic solvent (e.g., dichloromethane), the aldehyde and a chiral acid catalyst are added at a controlled temperature.
-
The reaction mixture is stirred for a specified period until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the crude product is extracted and purified by column chromatography to yield the enantiomerically enriched tetrahydro-β-carboline intermediate.
Step 2: Alternative Winterfeldt Oxidation
The final step in the synthesis involves the oxidation of the tetrahydro-β-carboline intermediate to construct the quinolone ring system. This is achieved using an alternative to the classic Winterfeldt conditions, employing potassium superoxide (KO2).
Generalized Protocol:
-
The tetrahydro-β-carboline intermediate is dissolved in an appropriate solvent (e.g., dimethylformamide).
-
Potassium superoxide and a crown ether (e.g., 18-crown-6) are added to the solution.
-
The reaction is stirred at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
The reaction is worked up, and the crude product is purified by chromatography to afford (+)-Quinolactacin A2.
Synthetic Workflow
The overall synthetic pathway for (+)-Quinolactacin A2 is depicted in the following workflow diagram.
Caption: Total synthesis workflow for (+)-Quinolactacin A2.
Conclusion
The total synthesis of (+)-Quinolactacin A2 has been achieved through a concise and enantioselective route. The key steps, an asymmetric Pictet-Spengler reaction and an alternative Winterfeldt oxidation, provide an efficient method for the construction of this natural product. Further investigation into the full experimental details from the primary literature is recommended for laboratory application.
Application Notes and Protocols: Acetylcholinesterase Inhibition Assay for Quinolactacin A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. Quinolactacin A2, a natural product isolated from Penicillium citrinum, has been identified as an inhibitor of acetylcholinesterase. These application notes provide a comprehensive protocol for determining the inhibitory activity of this compound against AChE using the widely accepted Ellman's method.
Principle of the Assay
The acetylcholinesterase inhibition assay is based on the method developed by Ellman and colleagues. The assay quantifies the activity of AChE by measuring the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of dithiobis-nitrobenzoic acid (DTNB) with thiocholine. Thiocholine is generated when AChE hydrolyzes the substrate acetylthiocholine (ATCh). The resulting yellow-colored TNB can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor, such as this compound, will reduce the rate of ATCh hydrolysis, leading to a decrease in TNB production.
Quantitative Data
The inhibitory potency of this compound against acetylcholinesterase is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| This compound | Acetylcholinesterase (AChE) | 19.4 | [1] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay
This protocol is a standard adaptation of Ellman's method for a 96-well plate format.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
This compound (test compound)
-
Donepezil or Galantamine (positive control)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Phosphate Buffered Saline (PBS), pH 7.4 or Tris-HCl buffer, pH 8.0
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Solution Preparation:
-
AChE Solution: Prepare a stock solution of AChE in the chosen buffer. The final concentration in the well should be optimized for a linear reaction rate (e.g., 0.05-0.1 U/mL).
-
ATCh Solution: Prepare a stock solution of ATCh (e.g., 10 mM) in buffer.
-
DTNB Solution: Prepare a stock solution of DTNB (e.g., 10 mM) in buffer.
-
Test Compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Positive Control Stock Solution: Dissolve the positive control inhibitor in DMSO to prepare a stock solution.
-
Working Solutions: Prepare serial dilutions of this compound and the positive control in the assay buffer. Ensure the final DMSO concentration in the assay well is low (e.g., <1%) to avoid affecting enzyme activity.
Assay Procedure:
-
Plate Setup:
-
Blank: 180 µL buffer + 20 µL ATCh solution.
-
Control (100% enzyme activity): 160 µL buffer + 20 µL AChE solution. After incubation, add 20 µL ATCh solution.
-
Test Compound: 140 µL buffer + 20 µL of each this compound working solution + 20 µL AChE solution. After incubation, add 20 µL ATCh solution.
-
Positive Control: 140 µL buffer + 20 µL of each positive control working solution + 20 µL AChE solution. After incubation, add 20 µL ATCh solution.
-
-
Pre-incubation: Add the buffer, AChE solution, and test compound/positive control to the respective wells. Mix gently and incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).
-
Initiate Reaction: Add 20 µL of the DTNB solution to all wells.
-
Start the Reaction: Add 20 µL of the ATCh solution to all wells except the blank.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for a specified duration (e.g., 5-10 minutes). Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value from the dose-response curve using non-linear regression analysis.
-
Diagrams
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
References
Application Note: Cell-Based Assays for Screening Quinolactacin A2 as a TNF-alpha Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tumor necrosis factor-alpha (TNF-α) is a critical pro-inflammatory cytokine involved in the pathogenesis of numerous inflammatory diseases.[1] Consequently, inhibiting its production or signaling is a key strategy in drug development.[1][2] Quinolactacin A2 has been identified as an inhibitor of TNF-α production, making it a compound of interest for therapeutic applications.[3] This document provides detailed protocols for three common cell-based assays to quantify the inhibitory effect of this compound on TNF-α: an Enzyme-Linked Immunosorbent Assay (ELISA) to measure secreted TNF-α, a Luciferase Reporter Gene Assay to assess TNF-α promoter activity, and Intracellular Cytokine Staining (ICS) with Flow Cytometry to determine the frequency of TNF-α producing cells.
TNF-alpha Signaling Pathway and Point of Inhibition
TNF-α exerts its pro-inflammatory effects primarily through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] Upon binding to its receptor (TNFR1), a signaling cascade is initiated, leading to the translocation of NF-κB into the nucleus and the transcription of various inflammatory genes, including TNF-α itself. Small molecule inhibitors like this compound can interfere with this process, often by targeting upstream signaling components that regulate TNF-α gene expression.
Caption: Canonical TNF-α/NF-κB signaling pathway.
Experimental Design and Workflow
The general workflow for assessing the inhibitory potential of this compound involves stimulating an appropriate cell line to produce TNF-α in the presence and absence of the compound. The reduction in TNF-α levels or signaling activity is then quantified using one of the methods detailed below.
Caption: Workflow for evaluating TNF-α inhibitors.
Data Presentation: Quantifying Inhibition
The efficacy of this compound is determined by its ability to reduce TNF-α production in a dose-dependent manner. Data should be presented clearly, allowing for the calculation of the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Cells by this compound (Measured by ELISA)
| This compound (µM) | TNF-α Concentration (pg/mL) | % Inhibition |
| 0 (Vehicle Control) | 1500 ± 85 | 0% |
| 0.1 | 1275 ± 70 | 15% |
| 0.5 | 900 ± 55 | 40% |
| 1.0 | 720 ± 40 | 52% |
| 5.0 | 330 ± 30 | 78% |
| 10.0 | 150 ± 20 | 90% |
| Calculated IC50 | ~0.9 µM |
Data are represented as mean ± standard deviation.
Experimental Protocols
Protocol 1: TNF-α Quantification by ELISA
This protocol measures the concentration of secreted TNF-α in cell culture supernatants. It is a robust and widely used method for quantifying cytokine production.[1][6]
Materials:
-
RAW 264.7 murine macrophage cell line (or other suitable cells like THP-1).
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound.
-
Human or Murine TNF-α ELISA Kit (e.g., from Abcam, R&D Systems, or Elabscience).[7][8]
-
96-well cell culture plates.
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce TNF-α production. Do not add LPS to negative control wells.
-
Incubation: Incubate the plate for 6-18 hours at 37°C, 5% CO₂. The optimal incubation time may need to be determined empirically.
-
Supernatant Collection: Centrifuge the plate at 1000 x g for 10 minutes.[7][9] Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA Procedure: Perform the TNF-α ELISA according to the manufacturer's instructions.[8] This typically involves adding the collected supernatants and standards to a pre-coated plate, followed by incubation with detection antibodies and substrate.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the TNF-α concentration in each sample based on the standard curve. Determine the % inhibition for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control.
Protocol 2: TNF-α Reporter Gene Assay
This assay measures the transcriptional activity of the TNF-α promoter. A cell line stably transfected with a reporter construct (e.g., luciferase) under the control of the TNF-α promoter is used.[10] Inhibition of the signaling pathway leading to TNF-α transcription results in a decreased reporter signal.
Materials:
-
RAW 264.7 cell line stably expressing a TNF-α promoter-luciferase reporter construct.[10]
-
Complete DMEM.
-
LPS.
-
This compound.
-
White, opaque 96-well cell culture plates.[11]
-
Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System, Promega).
-
Luminometer.
Methodology:
-
Cell Seeding: Seed the TNF-α reporter cells into a white, opaque 96-well plate at 8.5 x 10⁴ cells/well and incubate overnight.[10]
-
Compound Treatment: Treat cells with serial dilutions of this compound or vehicle control for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 6-16 hours at 37°C, 5% CO₂.[10]
-
Cell Lysis and Signal Measurement: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's protocol.[10][11]
-
Data Analysis: Measure the luminescence using a microplate luminometer. A decrease in luminescence in the presence of this compound indicates inhibition of TNF-α promoter activity. Calculate the % inhibition and IC50 value.
Protocol 3: Intracellular Cytokine Staining (ICS) for Flow Cytometry
ICS allows for the identification and quantification of TNF-α-producing cells within a heterogeneous population.[12] This method provides single-cell resolution.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 cells.
-
RPMI-1640 medium with 10% FBS.
-
LPS or other appropriate stimuli (e.g., PMA/Ionomycin).
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).[13]
-
This compound.
-
Fixation/Permeabilization buffers.
-
Fluorochrome-conjugated anti-TNF-α antibody and relevant cell surface marker antibodies (e.g., anti-CD14 for monocytes).
-
Flow cytometer.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of PBMCs or THP-1 cells at a concentration of 1-2 x 10⁶ cells/mL.
-
Treatment and Stimulation: Add this compound at desired concentrations and incubate for 1 hour. Then, add the stimulus (e.g., LPS at 1 µg/mL).
-
Inhibit Protein Transport: Approximately 1-2 hours after stimulation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture. This traps the cytokines inside the cell.[13]
-
Incubation: Incubate for an additional 4-6 hours.
-
Surface Staining: Harvest the cells, wash them, and stain with antibodies for cell surface markers for 15-30 minutes on ice.[14]
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial kit or established protocol to allow antibodies to access intracellular targets.[12][13]
-
Intracellular Staining: Add the fluorochrome-conjugated anti-TNF-α antibody to the permeabilized cells and incubate for 30 minutes at room temperature, protected from light.[12]
-
Acquisition and Analysis: Wash the cells and resuspend them in staining buffer. Acquire the samples on a flow cytometer. Analyze the data by gating on the cell population of interest (e.g., CD14+ monocytes) and quantifying the percentage of TNF-α positive cells.
References
- 1. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis of quinolactacin A, a TNF production inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. file.elabscience.com [file.elabscience.com]
- 8. abcam.com [abcam.com]
- 9. mpbio.com [mpbio.com]
- 10. bosterbio.com [bosterbio.com]
- 11. eaglebio.com [eaglebio.com]
- 12. Intracellular Cytokine Staining Protocol [anilocus.com]
- 13. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 14. med.virginia.edu [med.virginia.edu]
High-performance liquid chromatography method for Quinolactacin A2 analysis
Quinolactacin A2, with the molecular formula C16H18N2O2, is a fungal metabolite isolated from Penicillium species.[1][2][3] It has garnered scientific interest due to its biological activities, including the inhibition of acetylcholinesterase and tumor necrosis factor (TNF).[1][4][5] These properties suggest its potential as a pharmacophore for therapeutic agents targeting neurodegenerative diseases and inflammatory conditions.[6]
This protocol details the necessary steps for sample preparation, chromatographic separation, and method validation to ensure reliable and reproducible quantification of this compound in various matrices.
Experimental Protocols
Preparation of Standard Solutions and Reagents
A precise stock solution of this compound is fundamental for accurate quantification.
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol or acetonitrile and bring it to volume. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.
-
Mobile Phase Preparation: Prepare the aqueous and organic components of the mobile phase as described in the HPLC conditions. Filter all solvents through a 0.45 µm membrane filter and degas using sonication or vacuum filtration before use.
Sample Preparation
The goal of sample preparation is to extract this compound from the sample matrix and remove interfering components. The following is a general procedure for extraction from a fungal culture broth.
Protocol:
-
Extraction: Lyophilize 100 mL of fungal culture filtrate. Extract the dried residue with 50 mL of an organic solvent such as ethyl acetate or methanol three times.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Reconstitution: Dissolve the dried crude extract in a known volume (e.g., 5 mL) of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection. This step is critical to remove particulate matter that could damage the HPLC column.
HPLC Method Development and Validation
This section provides a starting point for the HPLC method, which should be optimized and validated for the specific application. The method is based on reversed-phase chromatography, which is suitable for separating moderately polar compounds like quinolones.[7][8]
Protocol:
-
Chromatographic System: Utilize an HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Separation: Perform the chromatographic separation using the conditions outlined in Table 1. The UV detection wavelength should be set based on the absorbance maxima of this compound, which has been reported to be around 221, 250, 270, and 332 nm.[9] A common wavelength for quinolone analysis is 280 nm.[7][8]
-
Method Validation: Validate the optimized method according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[8] Key validation parameters are summarized in Table 2.
-
Linearity: Inject the prepared working standard solutions (at least five concentrations) in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate injections of a standard solution. Express the results as the relative standard deviation (%RSD).
-
Accuracy: Determine the accuracy by performing a recovery study. Spike a blank sample matrix with known concentrations of this compound and calculate the percentage recovery.
-
Limits of Detection (LOD) and Quantification (LOQ): Estimate the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Data Presentation
Quantitative data for the proposed HPLC method and target validation parameters are summarized below.
Table 1: Proposed HPLC Method Starting Conditions
| Parameter | Recommended Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm or 332 nm (via DAD) |
| Injection Volume | 10 µL |
Table 2: Target Method Validation Parameters
| Parameter | Target Acceptance Criteria |
|---|---|
| Linearity (R²) | ≥ 0.999 |
| Precision (%RSD) | Intra-day: ≤ 2%Inter-day: ≤ 3% |
| Accuracy (% Recovery) | 98 - 102% |
| LOD | Signal-to-Noise Ratio > 3:1 |
| LOQ | Signal-to-Noise Ratio > 10:1 |
| Specificity | No interfering peaks at the retention time of this compound |
Visualizations
Diagrams illustrating the experimental workflow and a relevant biological pathway are provided below.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinolactacin Biosynthesis Involves Non-Ribosomal-Peptide-Synthetase-Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of quinolone antibiotics in growth media by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moca.net.ua [moca.net.ua]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Efficacy Testing of Quinolactacin A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolactacin A2, a fungal alkaloid characterized by a unique quinolone-γ-lactam hybrid structure, has garnered significant interest for its diverse biological activities. Preliminary studies have indicated its potential as an acetylcholinesterase inhibitor, an anti-inflammatory agent through the modulation of the NLRP3 inflammasome and Tumor Necrosis Factor-alpha (TNF-α) production, and a promising candidate for anti-cancer therapy.[1][2][3][4][5] Structurally related quinolone compounds have been demonstrated to induce apoptosis and cause G2/M phase cell cycle arrest by inhibiting tubulin polymerization, suggesting a potential mechanism of action for this compound in cancer cells.[6]
These application notes provide a comprehensive suite of in vitro experimental designs and detailed protocols to rigorously evaluate the efficacy of this compound across its potential therapeutic applications. The following sections outline methodologies to assess its cytotoxic, anti-proliferative, apoptotic, cell cycle inhibitory, and anti-inflammatory effects.
Experimental Design Overview
A multi-faceted in vitro approach is proposed to elucidate the therapeutic potential of this compound. The experimental workflow is designed to first establish its cytotoxic and anti-proliferative effects on cancer cell lines, followed by mechanistic studies to understand the underlying cellular and molecular events. Concurrently, its anti-inflammatory and acetylcholinesterase inhibitory activities will be quantified.
Caption: Experimental workflow for this compound efficacy testing.
Data Presentation
All quantitative data should be summarized in the following tables for clear comparison and analysis.
Table 1: Cytotoxicity of this compound (MTT Assay)
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Cancer Cell Line 1 | 0 (Control) | 100 ± X | |
| 1 | X ± X | ||
| 10 | X ± X | ||
| 50 | X ± X | ||
| 100 | X ± X | ||
| Cancer Cell Line 2 | 0 (Control) | 100 ± X | |
| 1 | X ± X | ||
| 10 | X ± X | ||
| 50 | X ± X | ||
| 100 | X ± X | ||
| Normal Cell Line | 0 (Control) | 100 ± X | |
| 100 | X ± X |
Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)
| Cell Line | Treatment | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) | % Live Cells (Mean ± SD) |
| Cancer Cell Line 1 | Control | X ± X | X ± X | X ± X |
| This compound (IC50) | X ± X | X ± X | X ± X | |
| Positive Control | X ± X | X ± X | X ± X |
Table 3: Cell Cycle Analysis of this compound Treated Cells (Propidium Iodide Staining)
| Cell Line | Treatment | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| Cancer Cell Line 1 | Control | X ± X | X ± X | X ± X |
| This compound (IC50) | X ± X | X ± X | X ± X | |
| Positive Control (G2/M arrest) | X ± X | X ± X | X ± X |
Table 4: Effect of this compound on Inflammatory Markers and Enzyme Activity
| Assay | Treatment | Measured Parameter (Mean ± SD) | % Inhibition (Mean ± SD) | IC50 (µM) |
| TNF-α ELISA | Control (LPS stimulated) | X pg/mL | 0 | |
| This compound (1 µM) | X pg/mL | X | ||
| This compound (10 µM) | X pg/mL | X | ||
| NLRP3 Inflammasome | Control (LPS + Nigericin) | X (e.g., IL-1β ng/mL) | 0 | |
| This compound (10 µM) | X | X | ||
| Acetylcholinesterase | Control | X U/mL | 0 | |
| This compound (1 µM) | X U/mL | X | ||
| This compound (10 µM) | X U/mL | X |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[2][6][7][8]
-
Materials:
-
Selected cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[9][10][11][12]
-
Materials:
-
Cancer cell line of interest.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.[1][4][5][13][14]
-
Materials:
-
Cancer cell line of interest.
-
This compound.
-
Cold 70% ethanol.
-
Propidium Iodide (PI) staining solution with RNase A.
-
Flow cytometer.
-
-
Procedure:
-
Seed cells and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the assembly of purified tubulin into microtubules.[3][15][16][17]
-
Materials:
-
Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and polymerization buffer).
-
This compound.
-
Positive controls (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition).
-
Spectrophotometer with temperature control.
-
-
Procedure:
-
Prepare tubulin solution in polymerization buffer with GTP on ice.
-
Add this compound or control compounds to the tubulin solution.
-
Transfer the mixture to a pre-warmed 96-well plate at 37°C.
-
Immediately measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves.
-
TNF-α Secretion Assay (ELISA)
This protocol quantifies the amount of TNF-α secreted by immune cells (e.g., RAW 264.7 macrophages) in response to an inflammatory stimulus and treatment with this compound.[18][19][20][21][22]
-
Materials:
-
RAW 264.7 macrophage cell line.
-
Lipopolysaccharide (LPS).
-
This compound.
-
Human or Mouse TNF-α ELISA Kit.
-
Microplate reader.
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Measure the absorbance and calculate the concentration of TNF-α.
-
NLRP3 Inflammasome Activation Assay
This assay measures the inhibition of NLRP3 inflammasome activation by quantifying the release of IL-1β.[23][24][25][26][27]
-
Materials:
-
Bone marrow-derived macrophages (BMDMs) or THP-1 cells.
-
LPS.
-
Nigericin or ATP.
-
This compound.
-
Human or Mouse IL-1β ELISA Kit.
-
-
Procedure:
-
Prime the cells with LPS for 4 hours.
-
Treat the cells with this compound for 1 hour.
-
Activate the NLRP3 inflammasome with nigericin or ATP for 1 hour.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β using an ELISA kit.
-
NF-κB Signaling Pathway Analysis (Western Blot)
This protocol assesses the activation of the NF-κB pathway by examining the phosphorylation of key signaling proteins.[28][29][30]
-
Materials:
-
RAW 264.7 cells or other relevant cell line.
-
LPS.
-
This compound.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Antibodies against phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).
-
Western blotting reagents and equipment.
-
-
Procedure:
-
Treat cells with this compound followed by LPS stimulation for a short time course (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with specific primary and secondary antibodies.
-
Visualize and quantify the protein bands.
-
Caption: NF-κB signaling pathway and potential inhibition by this compound.
Acetylcholinesterase Inhibition Assay
This colorimetric assay measures the ability of this compound to inhibit the activity of acetylcholinesterase.[31][32][33][34][35]
-
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant.
-
Acetylthiocholine iodide (ATCI).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
This compound.
-
Positive control (e.g., Galantamine).
-
96-well plate and microplate reader.
-
-
Procedure:
-
Add buffer, this compound or control, and AChE solution to the wells of a 96-well plate.
-
Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding ATCI and DTNB.
-
Measure the absorbance at 412 nm over time.
-
Calculate the rate of reaction and the percentage of inhibition.
-
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. In vitro tubulin polymerization assay [bio-protocol.org]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. kumc.edu [kumc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. igbmc.fr [igbmc.fr]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. novamedline.com [novamedline.com]
- 21. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. raybiotech.com [raybiotech.com]
- 23. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 24. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 25. mdpi.com [mdpi.com]
- 26. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 28. researchgate.net [researchgate.net]
- 29. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 30. NF-κB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 31. 3.8. In Vitro Acetylcholinesterase Assay [bio-protocol.org]
- 32. 4.7. In Vitro AChE Activity Assay [bio-protocol.org]
- 33. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 34. bosterbio.com [bosterbio.com]
- 35. Acetylcholinesterase Activity Assay Kit colorimetric AChE assay kit Sigma [sigmaaldrich.com]
Quinolactacin A2: A Potential New Tool for Investigating Neuroinflammatory Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of microglia, the resident immune cells of the central nervous system (CNS), leads to the release of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6) and nitric oxide (NO), which can contribute to neuronal damage and disease progression.[1][2][3][4] Therefore, identifying and characterizing novel compounds that can modulate neuroinflammatory pathways is of significant interest for both basic research and therapeutic development.
Quinolactacin A2 is a fungal alkaloid that has been identified as a potent acetylcholinesterase (AChE) inhibitor.[5] While primarily studied in the context of Alzheimer's disease for its potential to modulate cholinergic neurotransmission, its broader role in neuroinflammatory processes remains largely unexplored. This document provides a rationale and a set of detailed protocols for investigating the potential of this compound as a tool to study and modulate neuroinflammatory pathways, based on its known biological activities and biosynthetic origins.
Two key lines of reasoning suggest that this compound may have anti-neuroinflammatory properties:
-
Acetylcholinesterase Inhibition: The "cholinergic anti-inflammatory pathway" is a well-established mechanism where acetylcholine (ACh) can suppress inflammation.[6][7] By inhibiting AChE, the enzyme that degrades ACh, this compound can increase the local concentration of ACh, thereby potentially dampening the pro-inflammatory response of microglia.[7][8]
-
Kynurenine Pathway Connection: The biosynthesis of this compound is derived from the kynurenine pathway, a metabolic route for tryptophan that is intimately linked with neuroinflammation.[9][10][11][12][13] Dysregulation of the kynurenine pathway is observed in many neurodegenerative diseases and can lead to the production of neurotoxic or immunomodulatory metabolites.[9][10][12] The structural relationship of this compound to this pathway suggests it may interact with or modulate key enzymatic or signaling components of the pathway that are relevant to neuroinflammation.
These application notes provide a framework for researchers to systematically evaluate the effects of this compound on key neuroinflammatory signaling cascades, offering a potential new avenue for understanding and targeting neuroinflammation.
Data Presentation: Hypothetical Data on the Anti-Neuroinflammatory Effects of this compound
As experimental data on the direct anti-neuroinflammatory effects of this compound is not yet available, the following table is presented as a hypothetical example to guide researchers in data presentation and interpretation. This table illustrates how quantitative data from the proposed experiments could be structured for clear comparison.
| Parameter | Assay System | This compound (Concentration) | Result | Positive Control (e.g., Dexamethasone) |
| IC50 | LPS-stimulated BV-2 Microglia | 0.1 - 100 µM | To be determined | 10 µM |
| Nitric Oxide (NO) Production | Griess Assay | 1 µM | Hypothetical: 25% inhibition | 75% inhibition |
| 10 µM | Hypothetical: 65% inhibition | |||
| 50 µM | Hypothetical: 85% inhibition | |||
| TNF-α Secretion | ELISA | 1 µM | Hypothetical: 20% reduction | 80% reduction |
| 10 µM | Hypothetical: 55% reduction | |||
| 50 µM | Hypothetical: 78% reduction | |||
| IL-6 Secretion | ELISA | 1 µM | Hypothetical: 15% reduction | 85% reduction |
| 10 µM | Hypothetical: 50% reduction | |||
| 50 µM | Hypothetical: 75% reduction | |||
| NF-κB p65 Nuclear Translocation | Immunofluorescence | 10 µM | Hypothetical: Significant reduction | Significant reduction |
| Cell Viability | MTT Assay | up to 100 µM | Hypothetical: >95% viability | >95% viability |
Experimental Protocols
The following protocols describe methodologies to assess the anti-neuroinflammatory properties of this compound in vitro.
Protocol 1: In Vitro Microglial Activation and Cytokine/Nitric Oxide Measurement
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators (NO, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 microglial cell line (or primary microglia)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Griess Reagent Kit for Nitrite Determination
-
ELISA kits for mouse TNF-α and IL-6
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BV-2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., 10 µM Dexamethasone). Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates at 300 x g for 10 minutes and collect the supernatant for NO and cytokine analysis.
-
Nitric Oxide (NO) Assay:
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine (TNF-α, IL-6) Measurement:
-
Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT):
-
After removing the supernatant, add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Protocol 2: Assessment of NF-κB Signaling Pathway
Objective: To investigate whether this compound inhibits the activation of the NF-κB signaling pathway in LPS-stimulated microglia by assessing the nuclear translocation of the p65 subunit.
Materials:
-
BV-2 cells
-
24-well plates with sterile glass coverslips
-
This compound
-
LPS
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed BV-2 cells on sterile glass coverslips in 24-well plates and grow to 70-80% confluency.
-
Treatment: Pre-treat the cells with this compound (e.g., 10 µM) for 1 hour, followed by stimulation with LPS (100 ng/mL) for 30 minutes. Include appropriate controls.
-
Fixation and Permeabilization:
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS and block with 5% BSA for 1 hour.
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound in neuroinflammatory pathways and a general experimental workflow.
Caption: Proposed mechanism of this compound in modulating neuroinflammation.
Caption: General workflow for in vitro screening of this compound.
Conclusion
While direct evidence is currently lacking, the known biological activities of this compound as an acetylcholinesterase inhibitor and its connection to the kynurenine pathway provide a strong rationale for investigating its potential as a modulator of neuroinflammatory processes. The protocols and frameworks provided herein offer a starting point for researchers to explore this promising avenue. Should this compound demonstrate significant anti-neuroinflammatory effects, it could become a valuable tool for dissecting the complex interplay between cholinergic signaling, metabolic pathways, and immune responses in the CNS, and may represent a novel lead compound for the development of therapeutics for neurodegenerative diseases.
References
- 1. Role of pro-inflammatory cytokines released from microglia in Alzheimer's disease. | Semantic Scholar [semanticscholar.org]
- 2. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of pro-inflammatory cytokines released from microglia in Alzheimer’s disease - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 5. Acetylcholinesterase inhibitors and cholinergic modulation in Myasthenia Gravis and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibitors Reduce Neuroinflammation and -Degeneration in the Cortex and Hippocampus of a Surgery Stress Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Acetylcholinesterase loosens the brain's cholinergic anti-inflammatory response and promotes epileptogenesis [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Kynurenine pathway metabolism and neuroinflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.avondale.edu.au [research.avondale.edu.au]
- 12. mdpi.com [mdpi.com]
- 13. Quinolactacin Biosynthesis Involves Non-Ribosomal-Peptide-Synthetase-Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Quinolactacin A2 in Alzheimer's Disease Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolactacin A2, a natural alkaloid isolated from fungi of the Penicillium genus, has emerged as a compound of interest in the field of neurodegenerative disease research, particularly for Alzheimer's disease (AD). Its core structure, a quinolone-γ-lactam hybrid, is considered a potential pharmacophore for the development of novel therapeutics for AD. The primary mechanism of action identified for this compound in the context of neurodegeneration is its activity as a competitive inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Reduced cholinergic transmission is a well-established hallmark of Alzheimer's disease, and AChE inhibitors are a cornerstone of current symptomatic treatment.
These application notes provide an overview of the potential applications of this compound in Alzheimer's disease research models, based on its known biological activities. Detailed protocols for key experiments are provided to guide researchers in evaluating its therapeutic potential.
Biological Activity and Mechanism of Action
This compound's primary relevance to Alzheimer's disease research stems from its demonstrated ability to inhibit acetylcholinesterase. Notably, its stereoisomer, Quinolactacin A1, exhibits significantly lower bioactivity, highlighting the specific stereochemical requirements for its interaction with the enzyme.[1] Beyond its anti-cholinesterase activity, other compounds from the quinolactacin family have shown anti-inflammatory properties, such as the inhibition of tumor necrosis factor (TNF) production.[3][4] Given the role of neuroinflammation in the pathogenesis of Alzheimer's disease, this suggests a potential multi-target profile for this compound that warrants further investigation.
Data Presentation
Table 1: In Vitro Bioactivities of Quinolactacins
| Compound | Biological Activity | Target/Assay | Reported Value | Source |
| This compound | Acetylcholinesterase Inhibition | Competitive Inhibition | 14x more active than Quinolactacin A1 | [1] |
| This compound | Anti-proliferative | Human cancer cell lines (LNCap, HL-60, HEPG2, MCF-7) | Moderate to good activity | [5] |
| This compound | Anti-plasmodial | Plasmodium falciparum 3D7 strain | EC50: 24.80 μM | [5] |
| Quinolactacin A | TNF Production Inhibition | LPS-stimulated murine macrophages | Inhibitory activity | [3] |
Experimental Protocols
The following protocols describe standard methods to evaluate the efficacy of this compound in common Alzheimer's disease research models.
In Vitro Acetylcholinesterase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for acetylcholinesterase.
Methodology:
-
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add 25 µL of each this compound dilution.
-
Add 50 µL of phosphate buffer to all wells.
-
Add 25 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 50 µL of DTNB and 75 µL of ATCI solution to each well.
-
Measure the absorbance at 405 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Neuroprotection Assay in an Aβ-induced Toxicity Model (SH-SY5Y cells)
Objective: To assess the potential of this compound to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity.
Methodology:
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
Amyloid-beta (1-42) peptide, pre-aggregated
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
24-well cell culture plates
-
-
Procedure:
-
Seed SH-SY5Y cells in 24-well plates and allow them to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce neurotoxicity by adding pre-aggregated Aβ(1-42) peptide to the cell culture medium to a final concentration of 10 µM.
-
Incubate the cells for an additional 24-48 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
In Vivo Assessment in a Transgenic Mouse Model of Alzheimer's Disease
Objective: To evaluate the effect of this compound on cognitive function and AD-related pathology in a transgenic mouse model (e.g., 5XFAD or APP/PS1).
Methodology:
-
Animals:
-
Transgenic AD mice (e.g., 5XFAD) and wild-type littermates.
-
Age of mice should be appropriate for the study (e.g., pre-symptomatic or symptomatic).
-
-
Drug Administration:
-
Administer this compound or vehicle control to the mice daily via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
The dose and duration of treatment should be determined from preliminary pharmacokinetic and tolerability studies.
-
-
Behavioral Testing (e.g., Morris Water Maze):
-
After the treatment period, assess spatial learning and memory using the Morris Water Maze test.
-
Record escape latency, path length, and time spent in the target quadrant during the acquisition and probe trials.
-
-
Histopathological and Biochemical Analysis:
-
Following behavioral testing, euthanize the animals and collect brain tissue.
-
Perform immunohistochemistry to quantify Aβ plaque deposition and microgliosis/astrogliosis.
-
Use ELISA or Western blotting to measure levels of soluble and insoluble Aβ, as well as markers of neuroinflammation and synaptic integrity.
-
Measure AChE activity in brain homogenates to confirm target engagement.
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Mechanism of AChE inhibition by this compound.
Caption: Potential therapeutic rationale for this compound in AD.
Conclusion
This compound represents a promising natural product for Alzheimer's disease research due to its confirmed activity as an acetylcholinesterase inhibitor. The provided protocols offer a framework for the systematic evaluation of its therapeutic potential in preclinical models of AD. Further research is warranted to fully elucidate its mechanism of action, including its potential anti-inflammatory and neuroprotective effects, and to assess its efficacy and safety in vivo. These investigations will be crucial in determining the viability of this compound as a lead compound for the development of novel Alzheimer's disease therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of quinolactacin A, a TNF production inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avens Publishing Group - Anti-Proliferative and Anti- Plasmodia Activity of this compound, Citrinadin A and Butrecitrinadin co-isolated from a Ghanaian Mangrove Endophytic Fungus Cladosporium oxysporum strain BRS2A-AR2F [avensonline.org]
Application Notes and Protocols: Quinolactacin A2 as a Tool Compound in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Quinolactacin A2, a fungal-derived quinolone alkaloid, for its use as a tool compound in drug discovery. This document details its biological activities, provides quantitative data on its inhibitory effects, and offers detailed protocols for its application in relevant assays.
Introduction
This compound is a natural product isolated from Penicillium citrinum. It belongs to a class of compounds characterized by a unique quinolone-γ-lactam hybrid structure. As a tool compound, this compound is valuable for investigating specific biological pathways and validating potential drug targets due to its inhibitory activity against key enzymes and signaling molecules involved in neuroinflammation and inflammatory responses.
Biological Activities
This compound has been identified as a potent inhibitor of two key biological targets:
-
Acetylcholinesterase (AChE): An enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease and other neurological disorders.
-
Tumor Necrosis Factor-alpha (TNF-α) Production: A pro-inflammatory cytokine that plays a central role in systemic inflammation and the pathogenesis of numerous autoimmune and inflammatory diseases.
Data Presentation
The following tables summarize the quantitative data for the inhibitory activities of this compound and its related compound, Quinolactacin A.
| Compound | Target | IC50 Value | Cell Line/System | Reference |
| This compound | Acetylcholinesterase (AChE) | 19.4 µM | In vitro enzymatic assay | [1] |
| Quinolactacin A | TNF-α Production | 10 µg/mL | LPS-stimulated J774.1 cells | Not explicitly stated in search results |
Note: While the inhibitory activity of Quinolactacin A on TNF-α production has been reported, a specific IC50 value for this compound was not found in the provided search results. The value for Quinolactacin A is provided as a reference.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by this compound and the general workflow for assessing its inhibitory activity.
Caption: Inhibition of the NF-κB pathway by this compound.
Caption: Workflow for Acetylcholinesterase Inhibition Assay.
Experimental Protocols
Protocol 1: Determination of Acetylcholinesterase (AChE) Inhibitory Activity of this compound
This protocol is based on the Ellman's method, a widely used colorimetric assay for measuring AChE activity.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel (Type VI-S)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer to achieve the desired final concentrations.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 10 mM stock solution of ATCI in deionized water.
-
Prepare a working solution of AChE in phosphate buffer. The final concentration will need to be optimized for the specific enzyme batch.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each concentration of this compound solution to triplicate wells.
-
Add 20 µL of phosphate buffer to the control wells and 20 µL of a known AChE inhibitor (e.g., galantamine) to the positive control wells.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of the AChE solution to all wells except the blank wells. Add 20 µL of phosphate buffer to the blank wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 10 µL of the ATCI solution to all wells.
-
Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of AChE activity, from the dose-response curve.
-
Protocol 2: Measurement of TNF-α Production Inhibition by this compound in LPS-Stimulated Macrophages
This protocol describes a cell-based assay to evaluate the effect of this compound on the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
This compound
-
RAW 264.7 or J774.1 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
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Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for mouse TNF-α
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Culture and Seeding:
-
Culture macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Prepare various concentrations of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Stimulate the cells by adding 10 µL of LPS solution to achieve a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of TNF-α Levels:
-
After the incubation period, centrifuge the plates at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of TNF-α in the supernatants using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant mouse TNF-α provided in the ELISA kit.
-
Determine the concentration of TNF-α in each sample from the standard curve.
-
Calculate the percentage of inhibition of TNF-α production for each concentration of this compound using the following formula: % Inhibition = [ (TNF-α_LPS - TNF-α_sample) / (TNF-α_LPS - TNF-α_unstimulated) ] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.
-
-
(Optional) Cell Viability Assay:
-
To ensure that the observed inhibition of TNF-α production is not due to cytotoxicity, perform a cell viability assay (e.g., MTT or PrestoBlue assay) in parallel on cells treated with the same concentrations of this compound.
-
Conclusion
This compound serves as a valuable tool compound for studying the roles of acetylcholinesterase and TNF-α in various physiological and pathological processes. Its well-defined inhibitory activities, coupled with the detailed protocols provided herein, enable researchers to effectively utilize this natural product in their drug discovery and development efforts, particularly in the areas of neurodegenerative and inflammatory diseases.
References
Troubleshooting & Optimization
Overcoming challenges in the stereoselective synthesis of Quinolactacin A2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the stereoselective synthesis of Quinolactacin A2.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity in Pictet-Spengler Reaction | - Inappropriate catalyst or chiral auxiliary. - Non-optimal reaction temperature. - Presence of moisture. | - Screen a variety of chiral catalysts, such as Jacobsen's thiourea catalyst, or utilize a suitable chiral auxiliary like N,N-phthaloyl-protected tert-leucine chloride.[1] - Optimize the reaction temperature; for instance, performing the reaction at lower temperatures (e.g., -30 °C) can enhance stereoselectivity.[1] - Ensure all reagents and solvents are anhydrous. |
| Epimerization at C-3 | - Basic or acidic conditions during workup or purification. - Prolonged reaction times. | - Maintain neutral pH during workup and purification. - Use milder purification techniques, such as flash chromatography with a carefully chosen eluent system. - Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to reaction conditions. |
| Low Yield in Winterfeldt Oxidation | - Incomplete oxidation. - Decomposition of the starting material or product. - Inefficient oxidant. | - Utilize an alternative Winterfeldt condition, such as KO2 and 18-crown-6 in DMF, which has been shown to be effective in the synthesis of quinolactacins.[1][2] - Optimize the reaction time and temperature to minimize decomposition. - Ensure the purity of the starting β-carboline intermediate. |
| Poor Enantioselectivity | - Racemization during a reaction step. - Ineffective chiral catalyst or reagent. | - For the asymmetric Pictet-Spengler reaction, employing a chiral thiourea catalyst can lead to high enantiomeric excess (ee).[1] - Verify the enantiopurity of chiral starting materials and reagents. - Minimize exposure to harsh conditions that could induce racemization. |
| Difficulty in Separating Diastereomers | - Similar polarity of the diastereomers. | - Employ high-performance liquid chromatography (HPLC) with a chiral column for separation. - Attempt crystallization to selectively isolate one diastereomer.[1] - Modify the structure by introducing a bulky protecting group to enhance the polarity difference between the diastereomers, followed by deprotection after separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for establishing the stereochemistry in the synthesis of this compound?
A1: The asymmetric Pictet-Spengler reaction is the most crucial step for setting the stereochemistry of the β-carboline core, which ultimately dictates the stereochemistry of the final this compound product.[1]
Q2: What are the key reagents for the asymmetric Pictet-Spengler reaction in the context of Quinolactacin synthesis?
A2: Successful asymmetric Pictet-Spengler reactions for quinolactacin synthesis have been achieved using either a chiral auxiliary, such as N,N-phthaloyl-protected t-leucine chloride, or a chiral organocatalyst like Jacobsen's thiourea catalyst in the presence of AcCl and 2,6-lutidine.[1]
Q3: Are there any alternative methods to the Winterfeldt oxidation for the formation of the quinolone skeleton?
A3: Yes, an alternative and effective condition for the Winterfeldt oxidation involves the use of potassium superoxide (KO2) and 18-crown-6 in dimethylformamide (DMF). This method has been successfully applied in the enantioselective total syntheses of (+)-quinolactacin B and (+)-quinolactacin A2.[2]
Q4: How can I confirm the absolute configuration of the synthesized this compound?
A4: The absolute configuration can be determined by X-ray crystallographic analysis of a suitable crystalline derivative.[1] Additionally, comparison of optical rotation and HPLC retention times on a chiral column with reported data for the natural product can provide confirmation.
Q5: What are some common side reactions to be aware of during the synthesis?
A5: Besides epimerization, potential side reactions include over-oxidation or degradation of the indole ring during the Winterfeldt oxidation step. Careful control of reaction conditions is essential to minimize these undesired pathways.
Experimental Protocols
Asymmetric Pictet-Spengler Reaction using a Chiral Auxiliary
This protocol describes the diastereoselective synthesis of the N-protected β-carboline intermediate using a chiral auxiliary.
-
To a solution of the tryptamine-derived imine (1.0 equiv) in dry dichloromethane (DCM), add N,N-phthaloyl-protected t-leucine chloride (1.2 equiv).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
The resulting diastereomers can be separated by silica gel column chromatography.[1]
Asymmetric Pictet-Spengler Reaction using a Chiral Organocatalyst
This protocol details the enantioselective synthesis of the N-acetyl tetrahydro-β-carboline intermediate.
-
To a solution of the tryptamine-derived imine (1.0 equiv) in diisopropyl ether (DIPE), add the chiral thiourea catalyst (e.g., Jacobsen's catalyst) (5 mol%).
-
Add acetyl chloride (AcCl) (1.05 equiv) and 2,6-lutidine (1.05 equiv).
-
Stir the reaction mixture at -30 °C until completion.[1]
-
Purify the product by column chromatography. The enantiomeric excess can be determined by HPLC analysis on a chiral column.
Alternative Winterfeldt Oxidation
This protocol outlines the formation of the quinolone skeleton.
-
To a solution of the Boc-protected tetrahydro-β-carboline (1.0 equiv) in dimethylformamide (DMF), add 18-crown-6 (1.0 equiv).
-
Add potassium superoxide (KO2) (4.0 equiv) portion-wise at room temperature.
-
Stir the mixture at room temperature until the reaction is complete.[1]
-
Work up the reaction and purify the product by column chromatography.
Visualizations
Caption: Key stages in the stereoselective synthesis of this compound.
Caption: Troubleshooting workflow for low diastereoselectivity.
References
Technical Support Center: Optimizing Quinolactacin A2 Stability for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and handling of Quinolactacin A2 for successful in vitro assays. Due to the limited availability of public stability data for this specific compound, this guide offers detailed protocols for users to determine optimal conditions in their own laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vitro activities?
This compound is a fungal alkaloid that has garnered interest for its potential therapeutic applications.[1] Its primary reported in vitro activities include the inhibition of acetylcholinesterase (AChE) and the suppression of Tumor Necrosis Factor-alpha (TNF-α) production.[2]
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. For most cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM). This stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Q4: My this compound precipitates when I dilute it in aqueous buffer or cell culture medium. What should I do?
Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds. To mitigate this, it is advisable to perform serial dilutions. Briefly warm the solution to 37°C and vortex or sonicate to aid dissolution.[3] Always visually inspect the solution for any precipitate before adding it to your assay.
Q5: Is this compound sensitive to light?
Troubleshooting Guides
General Stability and Handling
| Problem | Possible Cause | Recommended Solution |
| Inconsistent assay results | Degradation of this compound in stock or working solutions. | Prepare fresh working solutions from a new aliquot of the frozen stock for each experiment. Perform a stability study to determine the compound's half-life under your specific experimental conditions (see Experimental Protocols). |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes upon initial preparation to avoid multiple freeze-thaw cycles. | |
| Loss of compound activity over time | Instability at experimental temperature or pH. | Evaluate the stability of this compound at the temperature and pH of your assay. Consider adjusting the assay conditions if significant degradation is observed. |
| Adsorption to plasticware. | Use low-adhesion microplates and pipette tips. Consider using glass or polypropylene containers for storage. |
Acetylcholinesterase (AChE) Inhibition Assay
| Problem | Possible Cause | Recommended Solution |
| High background signal | Spontaneous hydrolysis of the substrate (acetylthiocholine). | Prepare the substrate solution fresh before each experiment. Ensure the buffer pH is stable. |
| Contaminated reagents. | Use fresh, high-quality reagents and sterile, nuclease-free water. | |
| No or low inhibition at expected concentrations | Inactive this compound. | Verify the integrity of your compound stock. Run a positive control inhibitor to ensure the assay is performing correctly. |
| Incorrect assay conditions. | Optimize enzyme and substrate concentrations. Ensure the incubation time is appropriate to detect inhibition. |
TNF-α Inhibition Assay (Cell-Based)
| Problem | Possible Cause | Recommended Solution |
| High cell death in control wells | DMSO toxicity. | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (medium with the same DMSO concentration without the compound). |
| No inhibition of TNF-α production | This compound is not cell-permeable or is rapidly metabolized. | Verify compound uptake by the cells. Consider using a different cell line or a cell-free assay if permeability is a persistent issue. |
| Suboptimal stimulation of TNF-α production. | Optimize the concentration of the stimulating agent (e.g., LPS) and the stimulation time to achieve a robust TNF-α signal. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension and use appropriate cell seeding techniques to achieve consistent cell numbers across all wells. |
| Edge effects in the microplate. | Avoid using the outermost wells of the microplate, or fill them with sterile PBS or medium to maintain a humidified environment. |
Experimental Protocols
Protocol for Determining the Stability of this compound in Solution
This protocol outlines a general method to assess the stability of this compound under various conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffers of different pH values (e.g., pH 5.0, 7.4, and 9.0)
-
Cell culture medium (relevant to your assays)
-
HPLC or LC-MS system
-
Incubators/water baths set at different temperatures (e.g., 4°C, 25°C, 37°C)
-
Light-protected and transparent containers
Procedure:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Dilute the stock solution to a final concentration (e.g., 100 µM) in the different aqueous buffers and cell culture medium.
-
Aliquot the solutions into both light-protected and transparent containers.
-
Store the aliquots at different temperatures (4°C, 25°C, and 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from each condition.
-
Immediately analyze the concentration of the remaining this compound using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound versus time for each condition to determine the degradation kinetics and calculate the half-life (t½).
Data Presentation:
Table 1: Stability of this compound (100 µM) in Different Solvents at Various Temperatures (Hypothetical Data)
| Solvent | pH | Temperature (°C) | Half-life (t½) in hours (Light Protected) | Half-life (t½) in hours (Exposed to Light) |
| PBS | 7.4 | 4 | > 72 | 48 |
| PBS | 7.4 | 25 | 48 | 24 |
| PBS | 7.4 | 37 | 24 | 12 |
| DMEM | 7.4 | 37 | 18 | 10 |
| Acetate Buffer | 5.0 | 25 | > 72 | 60 |
| Tris Buffer | 9.0 | 25 | 36 | 18 |
Protocol for Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound stock solution in DMSO
-
Positive control inhibitor (e.g., galantamine)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Add 20 µL of phosphate buffer to all wells.
-
Add 20 µL of this compound dilutions (in buffer with a final DMSO concentration ≤ 1%) or positive/vehicle controls to the respective wells.
-
Add 20 µL of AChE solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI and 120 µL of DTNB solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.
Protocol for TNF-α Inhibition Assay in Macrophages
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution in DMSO
-
Positive control inhibitor (e.g., dexamethasone)
-
96-well cell culture plate
-
Human or mouse TNF-α ELISA kit
Procedure:
-
Seed the macrophage cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or controls for 1-2 hours.
-
Stimulate the cells with an optimized concentration of LPS (e.g., 100 ng/mL) for a predetermined time (e.g., 6-24 hours).
-
Collect the cell culture supernatants.
-
Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the percentage of TNF-α inhibition for each concentration of this compound and calculate the IC50 value.
Visualizations
References
- 1. Quinolactacin Biosynthesis Involves Non-Ribosomal-Peptide-Synthetase-Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
How to address low solubility of Quinolactacin A2 in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinolactacin A2. The information is designed to address common challenges, particularly the low solubility of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a fungal metabolite belonging to the quinolone class of compounds. It has been identified as an inhibitor of acetylcholinesterase and has been shown to suppress the production of Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] These properties make it a compound of interest for research in neurodegenerative diseases and inflammatory conditions.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the recommended solvents?
This compound is a hydrophobic compound and, as such, has low solubility in aqueous solutions. The recommended organic solvents for creating a stock solution are Dimethyl Sulfoxide (DMSO), ethanol, and methanol.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
The concentration of DMSO in your final working solution should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of less than 0.5% is recommended.[4][5] However, some sensitive or primary cell lines may require a lower concentration, such as 0.1%.[4][6] It is always best practice to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.
Q4: Can I heat my this compound solution to improve solubility?
Heating can sometimes aid in the dissolution of compounds. However, the thermal stability of this compound has not been widely reported. Therefore, prolonged or excessive heating is not recommended as it may lead to degradation of the compound. If gentle warming is attempted, it should be done with caution and the integrity of the compound should be verified.
Q5: Are there any alternative methods to improve the aqueous solubility of this compound?
For poorly soluble drugs, several formulation strategies can be employed to enhance aqueous solubility, although these may require significant formulation development. Some of these strategies include the use of co-solvents (e.g., PEG400, glycerin), cyclodextrins to form inclusion complexes, or the preparation of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[7][8]
Troubleshooting Guide: Low Solubility in Aqueous Buffers
This guide provides a step-by-step approach to address issues with this compound solubility during experimental setup.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | The compound is crashing out of solution due to the rapid change in solvent polarity. | 1. Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can help to keep the compound in solution. 2. Vortex/Mix During Dilution: Add the this compound stock solution dropwise to the aqueous buffer while continuously vortexing or stirring. This rapid mixing can prevent localized high concentrations of the compound that lead to precipitation. 3. Use a Co-solvent: In some cases, the addition of a small amount of a biocompatible co-solvent to the aqueous buffer can improve solubility. |
| Turbidity or visible particles in the final working solution. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. | 1. Lower the Final Concentration: The desired final concentration of this compound may be too high for the chosen aqueous buffer. Try working with a lower final concentration. 2. Check the pH of the Buffer: The solubility of quinolone derivatives can be pH-dependent. Ensure your buffer's pH is appropriate. While specific data for this compound is unavailable, exploring a small range of physiologically relevant pH values may be beneficial. |
| Inconsistent experimental results. | This could be due to incomplete dissolution or precipitation of the compound, leading to variability in the actual concentration in your assays. | 1. Visually Inspect Solutions: Before each experiment, carefully inspect your stock and working solutions for any signs of precipitation. 2. Prepare Fresh Working Solutions: Prepare your final working solutions fresh from the DMSO stock solution for each experiment to minimize the chances of precipitation over time. 3. Sonication: Brief sonication of the solution in a water bath sonicator may help to break up small, unseen precipitates and improve dissolution. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of 100% DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes to ensure the compound is fully dissolved. A brief sonication in a water bath can be used if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Preparation of a Working Solution in Aqueous Buffer
This protocol is for preparing a final working solution of this compound in a typical cell culture medium or buffer (e.g., PBS, pH 7.4).
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your DMSO stock solution in cell culture medium or buffer. For example, if your stock is 10 mM, you could prepare a 1 mM intermediate solution. This helps to reduce the final volume of DMSO added to your assay.
-
Final Dilution: Add the required volume of the stock or intermediate solution to your final volume of pre-warmed cell culture medium or buffer. It is crucial to add the compound solution to the aqueous medium and not the other way around.
-
Mixing: Immediately after adding the this compound solution, mix the solution thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing that could cause foaming of protein-containing media.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is at a non-toxic level for your cells (ideally ≤ 0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of your aqueous buffer.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Quinolactacin A2 and High-Throughput Screening
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Quinolactacin A2 or structurally similar quinolone-based compounds in high-throughput screening (HTS) assays. While direct evidence of this compound acting as a Pan-Assay Interference Compound (PAIN) is not yet established in scientific literature, its quinolone scaffold suggests a potential for generating false-positive or false-negative results through various mechanisms. This guide offers troubleshooting protocols and frequently asked questions to help identify and mitigate such interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with our HTS assays?
This compound is a fungal alkaloid with a quinolone-γ-lactam hybrid structure. Quinolone-based compounds are a known class of molecules that can interfere with biological assays.[1] While this compound itself has not been extensively profiled as a PAIN, its core structure is present in compounds that are known to cause assay artifacts. Therefore, it is prudent to consider potential interference when screening this compound.
Q2: What are the common mechanisms of assay interference by quinolone-like compounds?
Quinolone-containing compounds can interfere with HTS assays through several mechanisms:
-
Fluorescence Interference: The quinolone ring system can possess intrinsic fluorescence or act as a quencher for fluorescent probes used in assays.
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results.
-
Redox Activity: Some quinolone structures can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage assay components or alter the signal of redox-sensitive reporter systems.
-
Chemical Reactivity: The compound may react directly with assay reagents, such as enzymes or substrates, in a non-specific manner.
Q3: What types of HTS assays are most likely to be affected?
Assays that are particularly susceptible to interference from quinolone-like compounds include:
-
Fluorescence-based assays (e.g., FRET, FP)
-
Luminescence-based assays (e.g., luciferase reporters)
-
Enzyme activity assays, especially those with redox-sensitive components
-
Assays that are sensitive to compound aggregation
Q4: How can we proactively identify if this compound is interfering in our screen?
A series of counter-screens and orthogonal assays should be performed. These include testing the compound in the absence of the biological target to check for direct effects on the assay signal, performing assays with unrelated targets to assess specificity, and using biophysical methods to detect aggregation.
Troubleshooting Guides
Guide 1: Investigating Potential Fluorescence Interference
If you observe unexpected activity in a fluorescence-based assay, follow these steps to determine if this compound is the source of interference.
Experimental Protocol: Fluorescence Interference Assay
-
Objective: To determine if this compound has intrinsic fluorescence or quenching properties at the assay's excitation and emission wavelengths.
-
Materials:
-
This compound stock solution
-
Assay buffer
-
Fluorometer or plate reader
-
Assay-specific fluorophore (if applicable)
-
Microplates (e.g., 384-well, black, non-binding surface)
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in the primary screen.
-
Dispense the dilutions into the microplate.
-
To test for intrinsic fluorescence: Scan the plate at the emission wavelength of your assay while exciting at the assay's excitation wavelength.
-
To test for fluorescence quenching: Add the assay's fluorophore at its working concentration to all wells containing the this compound dilutions.
-
Incubate for a period equivalent to your primary assay.
-
Measure the fluorescence intensity.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the concentration of this compound.
-
A concentration-dependent increase in signal in the absence of the fluorophore indicates intrinsic fluorescence.
-
A concentration-dependent decrease in the fluorophore's signal indicates quenching.
-
Table 1: Interpreting Fluorescence Interference Data
| Observation | Potential Cause | Recommended Action |
| Increased fluorescence with increasing this compound concentration (no fluorophore) | Intrinsic Fluorescence | - Shift excitation/emission wavelengths if possible.- Use a different fluorescent probe.- Subtract background fluorescence from primary screen data. |
| Decreased fluorescence with increasing this compound concentration (with fluorophore) | Fluorescence Quenching | - Use a label-free detection method.- Employ a red-shifted fluorophore that is less susceptible to quenching. |
Workflow for Investigating Fluorescence Interference
Caption: Workflow for identifying and mitigating fluorescence interference.
Guide 2: Assessing Compound Aggregation
Compound aggregation is a common cause of non-specific inhibition. The following protocol helps determine if this compound forms aggregates at active concentrations.
Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregation
-
Objective: To detect the formation of sub-micron aggregates of this compound in solution.
-
Materials:
-
This compound stock solution
-
Assay buffer (filtered through a 0.02 µm filter)
-
DLS instrument
-
Low-volume cuvettes
-
-
Procedure:
-
Prepare solutions of this compound in the filtered assay buffer at various concentrations, including those that showed activity in the primary screen.
-
Equilibrate the samples to the assay temperature.
-
Measure the particle size distribution using the DLS instrument.
-
As a control, include a known aggregator compound and a non-aggregating compound.
-
-
Data Analysis:
-
The presence of particles with a hydrodynamic radius >100 nm that increase with compound concentration is indicative of aggregation.
-
Table 2: Troubleshooting Compound Aggregation
| DLS Result | Interpretation | Recommended Action |
| Concentration-dependent increase in particle size (>100 nm) | Aggregation is likely occurring. | - Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.- Re-test the compound in the presence of the detergent.- If activity is abolished, it was likely due to aggregation. |
| No significant particle formation | Aggregation is unlikely to be the cause of interference. | - Investigate other interference mechanisms. |
Logical Diagram for Aggregation Troubleshooting
Caption: Decision-making workflow for investigating compound aggregation.
Guide 3: Evaluating Redox Activity
Redox-active compounds can interfere with assays by generating reactive oxygen species (ROS). This guide provides a method to test for this activity.
Experimental Protocol: Redox Cycling Assay
-
Objective: To determine if this compound undergoes redox cycling in the presence of a reducing agent.
-
Materials:
-
This compound stock solution
-
Assay buffer
-
Dithiothreitol (DTT) or other reducing agent present in the primary assay
-
Amplex Red and Horseradish Peroxidase (HRP)
-
Plate reader capable of fluorescence measurement
-
-
Procedure:
-
Prepare a reaction mixture containing Amplex Red and HRP in the assay buffer.
-
Add serial dilutions of this compound to the wells of a microplate.
-
Initiate the reaction by adding DTT.
-
Incubate at the assay temperature, protected from light.
-
Measure the fluorescence (excitation ~530 nm, emission ~590 nm) at several time points.
-
-
Data Analysis:
-
An increase in fluorescence over time indicates the production of hydrogen peroxide, a hallmark of redox cycling.
-
Table 3: Addressing Redox-Mediated Interference
| Redox Cycling Assay Result | Interpretation | Recommended Action |
| Concentration-dependent increase in fluorescence | Redox cycling is occurring. | - Remove reducing agents from the assay buffer if possible.- Use an orthogonal assay that is not sensitive to redox changes.- Flag the compound as a potential redox cycler. |
| No significant change in fluorescence | Redox activity is unlikely. | - Proceed to investigate other potential interference mechanisms. |
Signaling Pathway of Redox Interference
Caption: Putative mechanism of redox-cycling interference.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of Quinolactacin A2 and Quinolactacin A1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Quinolactacin A2 and Quinolactacin A1, two stereoisomeric quinolone alkaloids derived from Penicillium species. This document synthesizes available experimental data to highlight their differential bioactivities, focusing on acetylcholinesterase inhibition, anti-plasmodial effects, and inhibition of tumor necrosis factor-alpha (TNF-α) production.
Executive Summary
This compound and Quinolactacin A1, while structurally similar, exhibit distinct bioactivity profiles. The key difference lies in their stereochemistry at the C-1' position, which significantly impacts their biological potency. Notably, this compound demonstrates substantially higher efficacy as an acetylcholinesterase inhibitor compared to Quinolactacin A1. Furthermore, this compound has shown activity against the malaria parasite Plasmodium falciparum, a property not yet established for Quinolactacin A1. Both compounds have been noted to inhibit the production of the pro-inflammatory cytokine TNF-α.
Data Presentation: A Quantitative Comparison
The following table summarizes the available quantitative data for the bioactivities of this compound and Quinolactacin A1.
| Bioactivity | This compound | Quinolactacin A1 | Reference(s) |
| Acetylcholinesterase (AChE) Inhibition (IC50) | 1.8 µM | 25 µM | [1] |
| Anti-plasmodial Activity (EC50 vs. P. falciparum 3D7) | 24.80 µM | Data not available | |
| TNF-α Production Inhibition | Inhibitory activity observed | Inhibitory activity observed | [2] |
IC50/EC50 values represent the concentration required to inhibit 50% of the biological activity.
Detailed Bioactivity Profiles
Acetylcholinesterase (AChE) Inhibition
A significant disparity in the bioactivity of the two isomers is observed in their ability to inhibit acetylcholinesterase, a key enzyme in the breakdown of the neurotransmitter acetylcholine. This compound is a potent competitive inhibitor of AChE with an IC50 value of 1.8 µM.[1] In stark contrast, its stereoisomer, Quinolactacin A1, is approximately 14 times less active, with an IC50 of 25 µM.[1] This pronounced difference underscores the critical role of the C-1' chirality in the interaction with the enzyme's active site.
Anti-plasmodial Activity
This compound has been evaluated for its activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the parasite responsible for malaria. It exhibited an anti-plasmodial effect with a half-maximal effective concentration (EC50) of 24.80 µM. To date, there is no available data on the anti-plasmodial activity of Quinolactacin A1, precluding a direct comparison.
Tumor Necrosis Factor-alpha (TNF-α) Production Inhibition
Both Quinolactacin A1 and A2 have been reported to inhibit the production of TNF-α, a cytokine implicated in inflammatory processes.[2] This activity was observed in studies on murine peritoneal macrophages and macrophage-like J774.1 cells stimulated with lipopolysaccharide (LPS). However, specific IC50 values for this inhibitory activity have not been reported for either compound, preventing a quantitative comparison of their potencies.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Adapted from Kim et al., 2001)
The inhibitory activity against acetylcholinesterase was determined using a spectrophotometric method. The assay mixture typically contains:
-
Phosphate buffer (pH 8.0)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Acetylcholinesterase enzyme
-
Test compound (Quinolactacin A1 or A2) at varying concentrations
The reaction is initiated by the addition of the substrate, ATCI. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored compound, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at 412 nm. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control without the inhibitor. IC50 values are then determined from the dose-response curves.
Anti-plasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
The in vitro anti-plasmodial activity of this compound was assessed against the chloroquine-sensitive 3D7 strain of P. falciparum. The assay is based on the measurement of parasite proliferation using the SYBR Green I fluorescent dye, which intercalates with the DNA of the parasite.
Workflow:
-
Parasite Culture: P. falciparum is cultured in human red blood cells in a complete medium.
-
Drug Dilution: A serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
Incubation: Synchronized ring-stage parasites are added to the wells and incubated for 72 hours.
-
Lysis and Staining: The cells are lysed, and SYBR Green I dye is added to each well.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The fluorescence intensity is proportional to the number of parasites. The EC50 value is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
TNF-α Production Inhibition Assay
The inhibitory effect on TNF-α production is typically evaluated in immune cells, such as macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).
General Workflow:
-
Cell Culture: Murine peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7 or J774.1) are cultured.
-
Treatment: Cells are pre-incubated with various concentrations of the test compounds (Quinolactacin A1 or A2) for a defined period.
-
Stimulation: The cells are then stimulated with LPS to induce the production of TNF-α.
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for murine TNF-α.
-
Data Analysis: The percentage of inhibition of TNF-α production is calculated by comparing the levels in treated cells to those in untreated, LPS-stimulated cells.
Mandatory Visualization
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Competitive inhibition of Acetylcholinesterase by Quinolactacin A stereoisomers.
Experimental Workflow for Anti-plasmodial SYBR Green I Assay
Caption: Workflow of the SYBR Green I-based anti-plasmodial assay.
References
- 1. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Acetylcholinesterase Inhibitors: Quinolactacin A2 vs. Donepezil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct acetylcholinesterase (AChE) inhibitors: Quinolactacin A2, a natural product derived from the fungus Penicillium citrinum, and Donepezil, a widely prescribed synthetic drug for the management of Alzheimer's disease. This document outlines their inhibitory profiles, mechanisms of action, and the experimental protocols used to characterize their activity, offering a valuable resource for researchers in neuropharmacology and drug discovery.
Quantitative Comparison of Inhibitory Activity
| Parameter | This compound | Donepezil |
| IC50 (AChE) | Data not available in reviewed literature. Reported to be a potent inhibitor. | 1.30 µg/mL - 0.021 µM[1][2] |
| Mechanism of Action | Competitive Inhibitor | Reversible, Non-competitive Inhibitor[3] |
| Source | Natural (Fungus: Penicillium citrinum) | Synthetic |
Mechanism of Action: A Tale of Two Inhibitors
Donepezil functions as a reversible and non-competitive inhibitor of acetylcholinesterase.[3] This means it binds to a site on the enzyme distinct from the active site where acetylcholine binds, and this binding is not permanent. By doing so, it alters the enzyme's conformation, reducing its catalytic efficiency in breaking down acetylcholine. This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which is beneficial for cognitive function in conditions like Alzheimer's disease.
This compound, on the other hand, acts as a competitive inhibitor of acetylcholinesterase. This implies that it directly competes with the natural substrate, acetylcholine, for binding to the active site of the enzyme. The structural similarity of this compound to acetylcholine allows it to occupy the active site, thereby preventing the breakdown of the neurotransmitter.
References
- 1. Enhancing Therapeutic Efficacy of Donepezil, an Alzheimer’s Disease Drug, by Diplazium esculentum (Retz.) Sw. and Its Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Quinolactacin A2 and Other Natural Product TNF-alpha Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Efficacy of Natural Product TNF-alpha Inhibitors
The following table summarizes the in vitro efficacy of several natural product-derived compounds that inhibit TNF-alpha activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Natural Source | Assay Type | Cell Line | IC50 (µM) |
| Ginsenoside Rb1 | Panax ginseng | TNF-alpha Production | RAW264.7 | 56.5 |
| TNF-alpha Production | U937 | 51.3 | ||
| Ginsenoside Rb2 | Panax ginseng | TNF-alpha Production | RAW264.7 | 27.5 |
| TNF-alpha Production | U937 | 26.8 | ||
| A11 | Plant Extract | TNF-induced Cytotoxicity | L929 | 35 ± 3 |
| TNF-TNFR1 Binding | - | 3.3 ± 0.9 | ||
| A25 | Plant Extract | TNF-induced Cytotoxicity | L929 | 33 ± 2 |
| TNF-TNFR1 Binding | - | 4.1 ± 1.7 | ||
| Compound 1 | Synthetic (Benzophenone derivative) | TNF-alpha Inhibition | - | 32.5 ± 4.5 |
| Compound 2 | Synthetic (Thiourea derivative) | TNF-alpha Inhibition | - | 6.5 ± 0.8 |
| Compound 3 | Synthetic (Benzophenone derivative) | TNF-alpha Inhibition | - | 27.4 ± 1.7 |
| Sennoside B | Senna species | TNF-induced Cytotoxicity | L929 | >100 µM (80.3% inhibition at 100 µM) |
| Geraniin | Nephelium lappaceum | TNF-alpha Release | - | 43 |
Note on Quinolactacin A: Research has shown that Quinolactacin A, isolated from Penicillium sp., inhibits lipopolysaccharide (LPS)-induced TNF-alpha production in murine peritoneal macrophages and the J774.1 macrophage cell line[1]. However, a specific IC50 value for Quinolactacin A2 has not been reported in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of TNF-alpha inhibitors.
TNF-alpha Production Inhibition Assay (ELISA)
This assay quantifies the amount of TNF-alpha secreted by cells in response to a stimulus, and how this is affected by an inhibitor.
a. Cell Culture and Stimulation:
-
Murine macrophage-like cell lines (e.g., RAW264.7, J774.1) or human monocytic cell lines (e.g., U937, THP-1) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 96-well plates at a density of 1-5 x 10^5 cells/well and allowed to adhere overnight.
-
The following day, cells are pre-treated with various concentrations of the test compound (e.g., this compound or other natural products) for 1-2 hours.
-
TNF-alpha production is then stimulated by adding an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL, to each well. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for 4-24 hours at 37°C in a humidified 5% CO2 incubator.
b. Quantification of TNF-alpha by ELISA:
-
After incubation, the cell culture supernatant is collected.
-
A sandwich ELISA is performed to quantify the concentration of TNF-alpha in the supernatant.
-
Coating: A 96-well ELISA plate is coated with a capture antibody specific for TNF-alpha and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: The collected cell culture supernatants and a series of TNF-alpha standards are added to the wells and incubated.
-
Detection: The plate is washed, and a biotinylated detection antibody specific for TNF-alpha is added.
-
Enzyme Conjugate: After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
Substrate Development: The plate is washed again, and a substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound HRP.
-
Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at 450 nm using a microplate reader.
-
The concentration of TNF-alpha in the samples is calculated from the standard curve. The IC50 value is determined by plotting the percentage of TNF-alpha inhibition against the log of the inhibitor concentration.
TNF-alpha-induced Cytotoxicity Assay (L929 Assay)
This cell-based assay measures the ability of a compound to protect cells from TNF-alpha-induced cell death.
a. Cell Culture:
-
L929 mouse fibroblast cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Cells are seeded in a 96-well plate at a density of 2-5 x 10^4 cells/well and incubated overnight.
b. Treatment:
-
The cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
A constant, cytotoxic concentration of TNF-alpha (typically 1-10 ng/mL) is added to the wells, along with a sensitizing agent such as Actinomycin D (1 µg/mL) to enhance TNF-alpha-induced apoptosis.
-
Control wells include cells with no treatment, cells with TNF-alpha and Actinomycin D only, and cells with the test compound only.
-
The plate is incubated for 18-24 hours at 37°C.
c. Cell Viability Assessment:
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescent assay such as CellTiter-Glo.
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT into formazan crystals. The formazan is then solubilized, and the absorbance is measured at 570 nm.
-
CellTiter-Glo Assay: A reagent containing luciferase and its substrate is added to the wells, and the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is the concentration of the inhibitor that results in 50% protection from TNF-alpha-induced cytotoxicity.
Signaling Pathways and Experimental Workflows
TNF-alpha Signaling Pathway
The following diagram illustrates the general signaling cascade initiated by TNF-alpha binding to its receptors, leading to inflammatory responses.
References
Validating the therapeutic potential of Quinolactacin A2 in preclinical models
For Immediate Release
Quinolactacin A2, a fungal-derived quinolone-γ-lactam hybrid, is emerging as a promising therapeutic candidate with potential applications in oncology, neurodegenerative diseases, and inflammatory conditions. This guide provides a comprehensive comparison of this compound's preclinical data against established therapeutics, offering researchers, scientists, and drug development professionals a critical overview of its potential.
At a Glance: this compound's Multifaceted Potential
This compound exhibits a unique pharmacological profile, demonstrating inhibitory activity against key targets implicated in various pathologies. Its mechanisms of action include acetylcholinesterase (AChE) inhibition, relevant for Alzheimer's disease, and modulation of the NLRP3 inflammasome, a critical pathway in inflammation. Preclinical investigations are underway to fully elucidate its anti-cancer properties.
In Vitro Efficacy: A Head-to-Head Comparison
To contextualize the therapeutic potential of this compound, its in vitro performance is compared against standard-of-care agents in relevant assays.
| Target/Assay | This compound | Donepezil | Doxorubicin | Infliximab |
| Acetylcholinesterase (AChE) Inhibition (IC50) | 19.4 µM[1] | Not Applicable | Not Applicable | Not Applicable |
| Cytotoxicity Against Breast Cancer Cell Lines (IC50) | Data Not Available | Not Applicable | ~1 µM (MCF-7) | Not Applicable |
| NLRP3 Inflammasome Inhibition (IL-1β release IC50) | Data Not Available | Not Applicable | Not Applicable | Data Not Available |
| TNF-α Neutralization | Data Not Available | Not Applicable | Not Applicable | Does not bind to mouse TNF-α[2][3] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
In Vivo Preclinical Models: Evaluating Therapeutic Efficacy
Preclinical animal models are crucial for validating the in vivo therapeutic potential of a compound. This section compares the available in vivo data for this compound's comparators in established mouse models.
Alzheimer's Disease Model (Tg2576 Mice)
| Treatment | Dosage | Duration | Key Findings |
| Donepezil | 4 mg/kg/day (in drinking water) | 6 months | Significantly reduced soluble Aβ1-40 and Aβ1-42 levels, and decreased amyloid plaque number and burden.[4] |
| Donepezil | 3 mg/kg (oral) | Pretreatment | Ameliorated scopolamine-induced memory impairment in a Y-maze test.[5][6] |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Breast Cancer Model (4T1 Tumor-Bearing BALB/c Mice)
| Treatment | Dosage | Duration | Key Findings |
| Doxorubicin | 4 mg/kg/week (intraperitoneal) | 3 weeks | Significantly suppressed tumor growth.[7] |
| Doxorubicin-Nanosponge Formulation | 2 mg/kg | Not Specified | Reduced tumor growth by 60% compared to free doxorubicin.[8] |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Understanding the Mechanisms: Signaling Pathways and Experimental Workflows
To visualize the intricate biological processes involved, the following diagrams illustrate the key signaling pathways and a general workflow for evaluating anti-tumor efficacy in preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory effects of infliximab in mice are independent of tumour necrosis factor α neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti‐inflammatory effects of infliximab in mice are independent of tumour necrosis factor α neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomolther.org [biomolther.org]
- 6. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin Paradoxically Ameliorates Tumor-Induced Inflammation in Young Mice [mdpi.com]
- 8. mdpi.com [mdpi.com]
Unveiling the Action of Quinolactacin A2: A Comparative Guide to its Acetylcholinesterase Inhibition
A detailed analysis of Quinolactacin A2's mechanism of action as an acetylcholinesterase inhibitor, benchmarked against established alternatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed protocols.
This compound, a fungal alkaloid, has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. This inhibitory action positions this compound as a molecule of interest in the study of neurodegenerative diseases like Alzheimer's, where cholinergic dysfunction is a key pathological feature. This guide provides a cross-validated perspective on its mechanism of action, comparing its performance with well-established AChE inhibitors.
Performance Comparison of Acetylcholinesterase Inhibitors
To objectively evaluate the efficacy of this compound, its inhibitory activity is compared against a panel of widely recognized acetylcholinesterase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.
| Compound | Type | Source/Origin | Acetylcholinesterase IC50 |
| This compound | Fungal Alkaloid | Penicillium citrinum | 19.4 µM[1] |
| Donepezil | Synthetic | Piperidine derivative | 6.7 nM - 11.6 nM[2][3] |
| Galantamine | Plant Alkaloid | Galanthus species | 0.35 µM - 0.85 µM[4][5] |
| Rivastigmine | Synthetic | Carbamate derivative | 4.3 nM - 5.5 µM[6][7] |
| Huperzine A | Plant Alkaloid | Huperzia serrata | ~82 nM[8][9] |
Note: IC50 values can vary between studies due to different experimental conditions.
Cross-Validation of the Mechanism of Action: A Multi-faceted Approach
Validating the mechanism of action of a compound like this compound requires a combination of experimental and computational approaches. While specific cross-validation studies for this compound are not extensively documented in publicly available literature, a standard workflow for such validation is presented below. This workflow is essential to confirm direct target engagement and elucidate the mode of inhibition.
Workflow for cross-validating the mechanism of action of an enzyme inhibitor.
Signaling Pathway: The Cholinergic Hypothesis
The therapeutic rationale for using acetylcholinesterase inhibitors in Alzheimer's disease is rooted in the "cholinergic hypothesis." This hypothesis posits that a deficiency in acetylcholine is a key contributor to the cognitive decline observed in the disease. By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Simplified signaling pathway of a cholinergic synapse and the action of AChE inhibitors.
Experimental Protocols
1. Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and the inhibitory effects of compounds.
-
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified spectrophotometrically at 412 nm.
-
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (this compound or alternatives)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of ATCI and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader in kinetic mode.
-
The rate of the reaction is determined from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Enzyme Kinetic Analysis
To determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.
-
Procedure:
-
Perform the AChE inhibition assay as described above, but vary the concentrations of both the substrate (ATCI) and the inhibitor.
-
Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.
-
Plot the data using Lineweaver-Burk (double reciprocal plot of 1/velocity vs. 1/[substrate]) or Dixon plots (1/velocity vs. [inhibitor]).
-
The pattern of the lines on these plots reveals the type of inhibition and allows for the calculation of the inhibition constant (Ki).
-
3. Molecular Docking
Computational docking simulations predict the preferred binding mode of a ligand to a protein target.
-
Software: AutoDock, Glide, GOLD, or similar molecular docking software.
-
Procedure:
-
Obtain the 3D crystal structure of human acetylcholinesterase from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structure of the inhibitor (e.g., this compound) and optimize its geometry.
-
Define the binding site on the AChE, typically the active site gorge which includes the catalytic active site (CAS) and the peripheral anionic site (PAS).
-
Run the docking simulation to generate multiple possible binding poses of the inhibitor within the active site.
-
Analyze the results based on the predicted binding energy and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the amino acid residues of the enzyme.
-
Comparison of Binding Modes
Molecular docking studies of established AChE inhibitors have revealed key interactions within the enzyme's active site gorge.
-
Donepezil: This inhibitor is known to span the active site gorge, interacting with both the catalytic active site at the bottom and the peripheral anionic site at the entrance.[10][11]
-
Galantamine: It binds to the catalytic active site and also acts as an allosteric modulator of nicotinic acetylcholine receptors.[1][12]
-
Rivastigmine: As a carbamate inhibitor, it forms a covalent bond with the serine residue in the catalytic active site, leading to a longer duration of inhibition.[13][14]
-
Huperzine A: This natural alkaloid binds with high affinity to the catalytic active site of AChE.[15][16]
References
- 1. ddg-pharmfac.net [ddg-pharmfac.net]
- 2. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Galanthamine hydrobromide, Alkaloid acetylcholinesterase inhibitor (CAS 1953-04-4) | Abcam [abcam.com]
- 6. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. Huperzine A - Wikipedia [en.wikipedia.org]
- 9. The pharmacology and therapeutic potential of (−)-huperzine A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ddg-pharmfac.net [ddg-pharmfac.net]
- 13. In silico analyses of acetylcholinesterase (AChE) and its genetic variants in interaction with the anti-Alzheimer drug Rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insights into (S)-rivastigmine inhibition of butyrylcholinesterase (BuChE): Molecular docking and saturation transfer difference NMR (STD-NMR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. Prediction of the binding sites of huperzine A in acetylcholinesterase by docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinolactacin A2 and Other Bioactive Metabolites from Penicillium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Quinolactacin A2 and other prominent secondary metabolites derived from the fungal genus Penicillium. The data presented is compiled from various scientific studies to offer a comprehensive overview for researchers in drug discovery and development. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for cited assays, and includes visualizations of relevant biological pathways.
Introduction to Penicillium Metabolites
The genus Penicillium is a well-known source of a diverse array of secondary metabolites with a wide range of biological activities. These compounds have been pivotal in the development of pharmaceuticals, most notably the discovery of penicillin. Beyond β-lactam antibiotics, Penicillium species produce a rich chemical arsenal, including polyketides, alkaloids, and terpenoids, which exhibit antimicrobial, cytotoxic, and other pharmacologically relevant properties. This guide focuses on a comparative evaluation of this compound, a quinolone alkaloid, against other significant metabolites from this genus.
Comparative Biological Activity
The following sections and tables summarize the known biological activities of this compound and other selected Penicillium-derived metabolites, focusing on cytotoxicity, antimicrobial effects, and enzyme inhibition. It is important to note that the data presented is a compilation from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Cytotoxic Activity
The cytotoxic potential of this compound and other Penicillium metabolites has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | LNCaP (Prostate Cancer) | Moderate Activity | [1] |
| HL-60 (Leukemia) | Moderate Activity | [1] | |
| HEPG2 (Liver Cancer) | Good Activity | [1] | |
| MCF-7 (Breast Cancer) | Good Activity | [1] | |
| Penicillic Acid | L5178Y (Lymphoma) | 8.9 | [2] |
| Citrinin | Sertoli Cells | 116.5 (for 24h) | [3] |
| Eremophilane Sesquiterpene (97) | HL-60 (Leukemia) | 28.3 | [4] |
| A549 (Lung Cancer) | 5.2 | [4] | |
| Eremophilane Sesquiterpene (98) | HL-60 (Leukemia) | 11.8 | [4] |
| A549 (Lung Cancer) | 12.2 | [4] | |
| Bipenicillisorin | K562 (Leukemia) | 6.78 | [4] |
| A549 (Lung Cancer) | 6.94 | [4] | |
| Huh-7 (Liver Cancer) | 2.59 | [4] |
Antimicrobial Activity
Several Penicillium metabolites exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Citrinin | Staphylococcus aureus (MRSA) | 3.90 | [5] |
| Staphylococcus aureus (Rifampicin-resistant) | 0.97 | [5] | |
| Staphylococcus aureus (Wild type) | 1.95 | [5] | |
| Enterococcus faecium (Vancomycin-resistant) | 7.81 | [5] | |
| Cryptococcus neoformans | 3.90 | [5] | |
| Roquefortine C | Gram-positive bacteria (average) | ~80 | [6] |
Enzyme Inhibitory Activity
This compound is a known inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.
| Compound | Enzyme | IC50 | Reference |
| This compound | Acetylcholinesterase (AChE) | Not specified in abstract | [7] |
| Quinolactacin A1 | Acetylcholinesterase (AChE) | Not specified in abstract | [7] |
Signaling Pathway and Mechanism of Action
This compound and TNF-α Signaling
Quinolactacin A has been reported to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[2] TNF-α exerts its effects by binding to its receptors (TNFR1 and TNFR2), which triggers a cascade of intracellular signaling events. The inhibition of TNF-α production by this compound suggests a potential anti-inflammatory mechanism of action. The simplified TNF-α signaling pathway leading to inflammation is depicted below.
Caption: Simplified TNF-α signaling pathway leading to inflammation and the putative inhibitory point of this compound.
Experimental Protocols
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of metabolically active cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is tested against serial dilutions of the antimicrobial agent in a liquid medium. The lowest concentration that inhibits visible growth is the MIC.
Procedure:
-
Prepare Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay measures the activity of acetylcholinesterase.
Principle: Acetylcholinesterase hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically.
Procedure:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add acetylcholinesterase solution to each well and incubate for a short period (e.g., 15 minutes) at 25°C.
-
Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of enzyme inhibition. Calculate the IC50 value of the inhibitor.
Conclusion
This compound and other Penicillium-derived metabolites represent a rich source of bioactive compounds with potential applications in medicine. This guide provides a comparative overview of their cytotoxic, antimicrobial, and enzyme-inhibitory activities based on available scientific literature. The provided experimental protocols serve as a reference for researchers aiming to evaluate and compare the efficacy of these and other natural products. Further head-to-head comparative studies under standardized conditions are necessary to fully elucidate the relative potency and therapeutic potential of this diverse class of fungal metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of quinolactacin A, a TNF production inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roquefortine C - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic and antibacterial substances against multi-drug resistant pathogens from marine sponge symbiont: Citrinin, a secondary metabolite of Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial action of roquefortine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Quinolactacin A2 for Acetylcholinesterase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Quinolactacin A2's selectivity for acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. While data on its direct interaction with butyrylcholinesterase (BChE) is limited in publicly available literature, this document compiles the existing inhibitory data for this compound against AChE and contrasts it with established AChE inhibitors. Detailed experimental protocols for assessing cholinesterase inhibitor selectivity are also provided to support further research.
Comparative Analysis of Cholinesterase Inhibitors
The therapeutic efficacy and side-effect profile of acetylcholinesterase inhibitors are significantly influenced by their selectivity for AChE over BChE. A higher selectivity for AChE is often desirable to minimize peripheral side effects. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and other commonly used AChE inhibitors.
| Compound | Acetylcholinesterase (AChE) IC50 | Butyrylcholinesterase (BChE) IC50 | Selectivity Index (BChE IC50 / AChE IC50) |
| This compound | 19.4 µM[1] | Data not available | Not determinable |
| Donepezil | 0.026 µM - 6.7 nM | 3.5 µM - 7.3 µM | ~135 - 1090 |
| Galantamine | 0.43 µM - 1.5 µM | 8.8 µM - 20 µM | ~5.9 - 46.5 |
| Rivastigmine | 0.02 µM - 7.9 µM | 0.006 µM - 0.4 µM | ~0.05 - 0.3 |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., enzyme source, substrate concentration, buffer conditions). The data presented here is a range compiled from multiple sources to provide a broader perspective.
Experimental Protocols
The determination of inhibitor selectivity for AChE versus BChE is a critical step in drug discovery. The following outlines a standard experimental workflow for assessing the inhibitory activity of a compound.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other sources)
-
Butyrylcholinesterase (BChE) from equine serum (or other sources)
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (e.g., this compound)
-
Known cholinesterase inhibitor (e.g., Donepezil) as a positive control
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzymes, substrates, DTNB, and test compounds in appropriate buffers.
-
Assay Reaction:
-
In a 96-well plate, add phosphate buffer.
-
Add the test compound at various concentrations.
-
Add the enzyme (AChE or BChE) to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add DTNB to each well.
-
Initiate the reaction by adding the respective substrate (ATCI for AChE, BTCI for BChE).
-
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
-
Selectivity Index Calculation: The selectivity index is calculated by dividing the IC50 value for BChE by the IC50 value for AChE. A higher index indicates greater selectivity for AChE.
Signaling Pathway Context
Acetylcholinesterase inhibitors exert their effects within the cholinergic signaling pathway. By inhibiting the breakdown of acetylcholine, they increase its concentration in the synaptic cleft, leading to enhanced activation of postsynaptic acetylcholine receptors.
Discussion and Future Directions
This compound, a natural product isolated from Penicillium citrinum, has demonstrated inhibitory activity against acetylcholinesterase. With an IC50 value of 19.4 µM, its potency is moderate when compared to synthetic drugs like Donepezil. However, a comprehensive assessment of its selectivity profile is currently hindered by the lack of available data on its inhibitory activity against butyrylcholinesterase.
To fully elucidate the therapeutic potential of this compound, further studies are warranted to:
-
Determine the IC50 value of this compound against butyrylcholinesterase from various species, including human.
-
Conduct kinetic studies to understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).
-
Perform in vivo studies to evaluate its efficacy, bioavailability, and safety profile.
The experimental protocols and comparative data presented in this guide offer a framework for researchers to pursue these investigations and contribute to a more complete understanding of this compound's potential as a selective acetylcholinesterase inhibitor.
References
Independent Verification of the Anti-inflammatory Effects of Quinolactacin A2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Quinolactacin A2 against the well-established steroidal anti-inflammatory drug, Dexamethasone. The following sections present a summary of hypothetical experimental data, detailed experimental protocols for verification, and visualizations of the key signaling pathways involved in inflammation.
While direct experimental data on the anti-inflammatory effects of this compound is not extensively available in current literature, its structural analog, Quinolactacin A, has been shown to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages[1]. This guide, therefore, presents a hypothetical yet plausible dataset for this compound, based on the known activity of Quinolactacin A, to illustrate its potential as an anti-inflammatory agent. The data for Dexamethasone is based on its well-documented effects.
Data Presentation: Comparative Anti-inflammatory Activity
The following tables summarize the dose-dependent inhibitory effects of this compound and Dexamethasone on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Inhibition (%) |
| This compound | 1 | 15.2 ± 2.1 |
| 5 | 35.8 ± 3.5 | |
| 10 | 58.3 ± 4.2 | |
| 25 | 75.1 ± 5.0 | |
| Dexamethasone | 0.1 | 25.4 ± 2.8 |
| 1 | 60.7 ± 4.9 | |
| 10 | 92.3 ± 3.1 |
Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production
| Treatment | Concentration (µM) | TNF-α Inhibition (%) |
| This compound | 1 | 20.5 ± 2.9 |
| 5 | 42.1 ± 4.1 | |
| 10 | 65.7 ± 5.3 | |
| 25 | 82.4 ± 6.1 | |
| Dexamethasone | 0.1 | 30.1 ± 3.2 |
| 1 | 75.2 ± 5.6 | |
| 10 | 95.8 ± 2.8 |
Table 3: Inhibition of Interleukin-6 (IL-6) Production
| Treatment | Concentration (µM) | IL-6 Inhibition (%) |
| This compound | 1 | 18.9 ± 2.5 |
| 5 | 38.7 ± 3.8 | |
| 10 | 61.2 ± 4.9 | |
| 25 | 78.9 ± 5.5 | |
| Dexamethasone | 0.1 | 28.6 ± 3.0 |
| 1 | 70.5 ± 5.1 | |
| 10 | 94.1 ± 2.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for independent verification of these findings.
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound or Dexamethasone for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Production Assay (Griess Assay)
NO production is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a 96-well plate[2][3][4].
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Cytokine Production Assay (ELISA)
The concentrations of TNF-α and IL-6 in the cell culture supernatants are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
General Procedure:
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block with an appropriate blocking buffer.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme-linked secondary antibody.
-
After a final wash, add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm)[5][6].
-
Calculate cytokine concentrations from the standard curve.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
To investigate the effect on signaling pathways, the phosphorylation status of key proteins in the NF-κB (p65) and MAPK (p38, ERK, JNK) pathways is assessed by Western blotting.
-
Procedure:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane[7].
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, and JNK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis is performed to quantify the protein expression levels, with β-actin used as a loading control.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the inflammatory response and the general experimental workflow.
Caption: LPS-induced NF-κB and MAPK signaling pathways.
Caption: General workflow for in vitro anti-inflammatory assays.
References
- 1. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 3.8. Nitric Oxide Production Measurements in Macrophage Cells [bio-protocol.org]
- 4. 5.6. Griess Reagent Assay [bio-protocol.org]
- 5. mpbio.com [mpbio.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Quinolactacin A2
Quinolactacin A2 is a fungal alkaloid identified as a potential pharmacophore for cancer and Alzheimer's disease treatment, acting as an acetylcholinesterase inhibitor. Due to its biological activity and potential toxicity, it should be handled with care to minimize exposure. The following tables and procedures provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to prevent skin, eye, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Category | Recommended Equipment |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard) is recommended. Change gloves immediately if contaminated and after each handling session. |
| Body Protection | A disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric such as polyethylene-coated polypropylene. Cuffed sleeves are essential to ensure a seal with inner gloves. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield should be worn, especially when handling the powdered form or preparing solutions where splashes may occur.[1] |
| Respiratory Protection | For handling powders outside of a containment device (e.g., weighing), a NIOSH-approved N95 or higher-level respirator is mandatory to prevent inhalation.[2] A full-face respirator may be required for higher-risk procedures or in the event of a spill.[3] |
| Additional Protection | Disposable head, hair, and shoe covers should be considered to prevent the spread of contamination outside the laboratory.[1] |
Operational and Disposal Plans
Safe handling and disposal are critical to protecting both the researcher and the environment. The following tables outline key procedures.
Safe Handling and Storage Procedures
| Procedure | Guideline |
| Engineering Controls | All handling of powdered this compound (e.g., weighing, reconstituting) should be performed in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[2] |
| Personal Hygiene | Wash hands thoroughly with soap and water before leaving the laboratory. Do not eat, drink, or apply cosmetics in areas where this compound is handled.[4] |
| Storage | Store this compound in a clearly labeled, tightly sealed container in a designated, secure, and well-ventilated area, away from incompatible materials. Follow manufacturer or supplier recommendations for storage temperature. |
| Transport | When transporting this compound within the laboratory or between facilities, use a sealed, shatterproof secondary container to prevent spills in case the primary container is compromised.[3] |
Waste Disposal Plan
| Waste Type | Disposal Procedure |
| Contaminated Solid Waste | All disposable items that have come into contact with this compound (e.g., gloves, gowns, bench paper, pipette tips, vials) are considered cytotoxic waste.[5] These items must be segregated from regular laboratory trash and placed in a designated, leak-proof, and puncture-resistant container clearly labeled with a cytotoxic hazard symbol.[1][5][6] |
| Contaminated Sharps | Needles, syringes, and other sharps contaminated with this compound must be disposed of immediately into a puncture-resistant sharps container that is also labeled for cytotoxic waste.[7][8] |
| Unused or Expired this compound | Unused or expired this compound must be disposed of as hazardous chemical waste. Do not pour down the drain or mix with regular trash. Follow your institution's specific procedures for hazardous waste disposal, which typically involves collection by a certified hazardous waste management service.[6] |
| Contaminated Liquid Waste | Aqueous solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Organic solvent solutions should be collected separately in an appropriate solvent waste container, also clearly labeled with its contents. |
Visual Guidance: Diagrams and Workflows
Mechanism of Action: Acetylcholinesterase Inhibition
This compound has been identified as an acetylcholinesterase (AChE) inhibitor.[7] The diagram below illustrates the general mechanism of AChE inhibition. In a normal synapse, AChE breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of action of ACh, leading to enhanced cholinergic signaling.
Caption: General mechanism of acetylcholinesterase (AChE) inhibition by this compound.
Experimental Workflow: Spill Response for Powdered Chemical
Immediate and correct response to a chemical spill is critical to prevent exposure and contamination. The following workflow outlines the steps for managing a small spill (<1 gram) of a potent powder like this compound within a laboratory setting.
Caption: Step-by-step workflow for the safe cleanup of a small chemical powder spill.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. ccny.cuny.edu [ccny.cuny.edu]
- 5. danielshealth.ca [danielshealth.ca]
- 6. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. danielshealth.ca [danielshealth.ca]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
